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Scandium, ion (Sc3+)

Cat. No.: B8357306
CAS No.: 22537-29-7
M. Wt: 44.95591 g/mol
InChI Key: CFPVQGQJRGIWSP-UHFFFAOYSA-N
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Description

Electronic Configuration and Oxidation State Stability of Sc3+

The stability of the scandium(III) ion is fundamentally rooted in its electronic configuration. A neutral scandium atom (atomic number 21) has the ground-state electron configuration [Ar] 3d¹4s². docbrown.infoquora.comwikipedia.org To form the Sc³⁺ cation, the atom loses its three outermost valence electrons: the two from the 4s orbital and the single electron from the 3d orbital. doubtnut.comquora.com

The resulting electronic configuration for the Sc³⁺ ion is [Ar] 3d⁰, or simply that of the noble gas argon (1s²2s²2p⁶3s²3p⁶). docbrown.infodoubtnut.com This attainment of a stable, closed-shell noble gas configuration is the primary driving force behind the overwhelming prevalence of the +3 oxidation state for scandium. doubtnut.comquora.com Unlike other 3d transition metals that exhibit a wide range of oxidation states, scandium's chemistry is almost entirely confined to Sc(III). docbrown.infowikipedia.org While other oxidation states such as +1 and +2 have been characterized in rare cases, they are highly unstable. quora.comthestudentroom.co.uk

A direct consequence of the Sc³⁺ ion's [Ar]3d⁰ configuration is the absence of color in its compounds. Most scandium compounds and their aqueous solutions are white or colorless. docbrown.info Color in transition metal complexes typically arises from the absorption of visible light, which promotes an electron from a lower-energy d-orbital to a higher-energy d-orbital (a d-d transition). Since the Sc³⁺ ion has no d-electrons, such transitions are impossible, and thus no visible light is absorbed. docbrown.info

Table 1: Electronic Configurations of Scandium Species

SpeciesAtomic/Ionic SymbolElectron Configuration
Scandium (neutral atom)Sc[Ar] 3d¹4s²
Scandium(III) ionSc³⁺[Ar] or 1s²2s²2p⁶3s²3p⁶

Fundamental Acid-Base Characteristics of Sc3+ as a Hard Lewis Acid

According to the Hard and Soft Acids and Bases (HSAB) theory, the scandium(III) ion is classified as a hard Lewis acid. wikipedia.orglibretexts.org A Lewis acid is defined as an electron-pair acceptor. The "hardness" of a Lewis acid is characterized by a high positive charge, a small ionic radius, and low polarizability. libretexts.orgdbscience.orguni-siegen.de The Sc³⁺ ion fits these criteria perfectly, possessing a high charge of +3 and a relatively compact ionic radius (approximately 88 pm). wikipedia.org

The HSAB principle dictates that hard acids preferentially form stable bonds with hard bases, which are typically small, highly electronegative, and not easily polarized. libretexts.orgtamu.edu Common hard bases include the fluoride (B91410) ion (F⁻), hydroxide (B78521) ion (OH⁻), and the oxygen atom in water (H₂O) and oxides (O²⁻). libretexts.orguni-siegen.de The bonds formed between hard acids and hard bases are predominantly ionic in character. wikipedia.orguci.edu

In aqueous solutions, the strong interaction between the hard Sc³⁺ acid and the hard water base leads to the formation of the hydrated ion, often represented as [Sc(H₂O)₆]³⁺. docbrown.info This hydrated ion exhibits acidic properties due to the polarization of the O-H bonds in the coordinated water molecules, which facilitates the release of protons (H⁺) in a process known as hydrolysis. wikipedia.org

Sc(H₂O)₆³⁺(aq) + H₂O(l) ⇌ [Sc(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq)

This hydrolysis makes solutions of scandium(III) salts acidic. wikipedia.org Further hydrolysis can lead to the formation of polynuclear hydroxo-bridged species, such as the dimer [Sc₂(OH)₂]⁴⁺ and the trimer [Sc₃(OH)₅]⁴⁺. rsc.orgrsc.org The tendency for Sc³⁺ to hydrolyze is significantly strong. scite.ai Scandium(III) hydroxide, Sc(OH)₃, precipitates from aqueous solutions upon addition of a base and is considered a basic hydroxide because it readily dissolves in acids but is not amphoteric, meaning it does not dissolve in excess alkali. docbrown.infowikipedia.org

Table 2: Acid-Base Properties of Scandium(III) Ion

PropertyDescription
Lewis Acidity Electron-pair acceptor
HSAB Classification Hard Acid
Characteristics High positive charge (+3), small ionic radius, low polarizability
Preferred Bases Hard bases (e.g., F⁻, OH⁻, H₂O)
Bonding Nature Primarily ionic
Behavior in Water Forms acidic solutions due to hydrolysis

Hydration Shell Dynamics and Thermodynamics of Sc3+ in Aqueous Media

The structure and dynamics of the hydration shells surrounding the Sc³⁺ ion in aqueous solution are complex and have been the subject of extensive research using both experimental techniques and theoretical simulations. researchgate.netresearchgate.net The hydration shell refers to the water molecules that are directly coordinated to the metal ion (the first hydration shell) and those in the subsequent layer that are influenced by the ion (the second hydration shell). nih.govshaoxc.comnih.gov

There has been considerable scientific discussion regarding the precise coordination number (CN) of the Sc³⁺ aqua ion. Some evidence points to a stable, octahedral coordination geometry with a CN of 6, forming the [Sc(H₂O)₆]³⁺ complex. docbrown.inforesearchgate.net In this arrangement, the average Sc-O bond distance is reported to be between 2.15 and 2.17 Å. researchgate.netresearchgate.net

However, other studies, including X-ray diffraction and molecular dynamics simulations, suggest that a coordination number of 7 is more likely, forming a monocapped trigonal prismatic structure. researchgate.nettandfonline.com This geometry involves six water molecules forming a trigonal prism with Sc-O distances of approximately 2.14–2.19 Å, and a seventh "capping" water molecule at a slightly greater distance of about 2.26–2.29 Å. researchgate.netresearchgate.nettandfonline.com The first hydration shell of Sc³⁺ is noted for its rigidity, with molecular dynamics simulations showing very infrequent exchange of water molecules with the bulk solvent. researchgate.net

Beyond the first shell, a distinct second hydration sphere exists, which is estimated to contain around 12 water molecules at an average distance of 4.27 Å from the scandium ion. researchgate.net

The thermodynamics of Sc³⁺ in aqueous media are largely governed by hydrolysis reactions. Potentiometric titration studies have been employed to quantify the stability of the various hydroxo complexes that form as the pH increases. rsc.orguow.edu.au The formation constants (β) describe the equilibrium between the hydrated ion and its hydrolyzed products.

Table 3: Hydration and Hydrolysis Data for Scandium(III) Ion

ParameterValue / DescriptionSource(s)Coordination Number (CN) 6 (Octahedral) or 7 (Monocapped Trigonal Prism) docbrown.inforesearchgate.nettandfonline.comFirst Shell Sc-O Distance (CN=6) ~2.15 - 2.17 Å researchgate.netresearchgate.netFirst Shell Sc-O Distance (CN=7) Prism: ~2.14 - 2.19 Å; Cap: ~2.26 - 2.29 Å researchgate.netresearchgate.nettandfonline.comSecond Hydration Shell ~12 H₂O molecules at ~4.27 Å researchgate.netHydrolysis Product (-log β_pq) [Sc(OH)]²⁺: 4.840 rsc.orgHydrolysis Product (-log β_pq_) [Sc₂(OH)₂]⁴⁺: 6.096 rsc.orgHydrolysis Product (-log β_pq_) [Sc₃(OH)₅]⁴⁺: 17.567 rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Sc+3 B8357306 Scandium, ion (Sc3+) CAS No. 22537-29-7

Properties

CAS No.

22537-29-7

Molecular Formula

Sc+3

Molecular Weight

44.95591 g/mol

IUPAC Name

scandium(3+)

InChI

InChI=1S/Sc/q+3

InChI Key

CFPVQGQJRGIWSP-UHFFFAOYSA-N

Canonical SMILES

[Sc+3]

Origin of Product

United States

Coordination Chemistry of Scandium Iii Ion

Chelate Ligand Systems for Sc3+ Complexation

Chelate ligands, which can bind to a metal ion through multiple donor atoms, form more stable complexes compared to monodentate ligands due to the chelate effect. nih.govuomustansiriyah.edu.iq The stability and specificity of these complexes are influenced by the ligand's structure, the nature of the donor atoms, and the resulting chelate ring sizes. nih.gov

Macrocyclic ligands are of significant interest for Sc3+ complexation due to the high thermodynamic stability and kinetic inertness they can impart to the resulting complexes. researchgate.net

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) : DOTA is a widely studied macrocyclic ligand for Sc3+ and is considered a "gold standard" for complexing various trivalent radioisotopes, including 44Sc and 47Sc. acs.org It is an octadentate ligand, coordinating through four nitrogen atoms and four carboxylate oxygen atoms, typically resulting in an octacoordinate Sc(III) center. researchgate.netresearchgate.net The [Sc(DOTA)]- complex exhibits high stability (log K = 30.79) and slow proton-assisted decomplexation. researchgate.netresearchgate.net However, DOTA can show relatively slow complexation kinetics with Sc3+ compared to some acyclic chelators. researchgate.netacs.org

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) : NOTA is a smaller macrocyclic ligand compared to DOTA, typically forming heptadentate complexes with Sc3+. acs.org NOTA derivatives have shown superior binding abilities with 68Ga compared to DOTA systems, and are being assessed for Sc3+ complexation. soton.ac.uk Synthesis strategies have been developed to encapsulate Sc3+ within the NOTA binding pocket under mild conditions. rsc.org

Crown Ethers : While less common for forming highly stable complexes with Sc3+ in aqueous solution compared to polyaminocarboxylates, crown ethers can coordinate to metal ions through their oxygen atoms. researchgate.netalfa-chemistry.com Their interaction with Sc3+ is generally weaker than with ligands containing anionic oxygen or nitrogen donors. acs.org

Acyclic polydentate ligands offer flexibility and can coordinate to Sc3+ through multiple donor atoms.

DTPA (Diethylenetriaminepentaacetic acid) : DTPA is an acyclic octadentate ligand that coordinates to Sc3+ through nitrogen and oxygen atoms. researchgate.net [Sc(DTPA)]2- complexes are formed, and DTPA coordinates Sc(III) more rapidly than DOTA, although the resulting complexes may exhibit reduced inertness. researchgate.net The stability constant for [Sc(DTPA)]2- is reported as log K = 27.43. researchgate.net

Beta-Diketones : Beta-diketones are a class of oxygen-donor ligands that typically coordinate to metal ions as bidentate ligands through the enolate form, forming stable six-membered chelate rings. alfa-chemistry.comresearchgate.netscholarsresearchlibrary.comfrontiersin.org They are widely used in coordination chemistry. alfa-chemistry.comresearchgate.netscholarsresearchlibrary.com While extensive research exists on beta-diketonate complexes with lanthanides, their specific coordination chemistry with Sc3+ requires further detailed exploration in the provided search results, although oxygen-donor ligands in general are favored by Sc3+. acs.orgalfa-chemistry.comfrontiersin.orgidu.ac.iducj.org.ua

Sc3+ has a strong preference for hard donor ions, making oxygen-donor ligands particularly suitable for complex formation. nih.govresearchgate.net These ligands contain oxygen-containing groups such as carbonyl, hydroxyl, and ether bonds. alfa-chemistry.com Examples include carboxylates, phenolates, water, and ligands like beta-diketones. nih.govresearchgate.netacs.orgalfa-chemistry.com The interaction strength with oxygen donors is generally strong, especially with anionic oxygen donors like carboxylates. acs.org In aqueous solution, Sc3+ is surrounded by water molecules, forming the hexaaqua complex [Sc(H2O)6]3+. libretexts.orgatlanticoer-relatlantique.caresearchgate.net

Many effective chelating ligands for Sc3+ contain a combination of donor atoms, such as nitrogen and oxygen. acs.org Ligands like DOTA and DTPA, which contain both nitrogen and oxygen donor atoms, are prime examples of mixed-donor ligands that form stable complexes with Sc3+. researchgate.netacs.org The coordination properties of these ligands are influenced by the interplay between the different donor atoms and the ligand architecture. acs.org

Synthesis and Isolation Strategies for Sc3+ Complexes

The synthesis of Sc3+ complexes typically involves the reaction of a scandium salt (such as ScCl3 or Sc(ClO4)3) with the desired ligand in a suitable solvent. rsc.orgrsc.orgnih.gov The choice of solvent, temperature, and pH are crucial for successful complex formation and isolation. rsc.org

Reaction Conditions : Complexation reactions can be carried out in aqueous media, often under slightly acidic conditions, although some reactions may require heating. rsc.org The use of buffer solutions can help control the pH during the reaction. rsc.org

Isolation : Isolation of Sc3+ complexes can be achieved through various techniques, including crystallization, precipitation, and chromatography. rsc.orgnih.gov The specific method depends on the properties of the complex. For example, some complexes can be isolated as solid powders after solvent removal, while others may require crystallization from specific solvent systems. rsc.orgnih.govberkeley.edu

Characterization : Synthesized complexes are characterized using various spectroscopic techniques, including NMR spectroscopy (particularly 45Sc NMR), IR spectroscopy, and X-ray diffraction to confirm their structure and composition. researchgate.netrsc.orgresearchgate.netscholarsresearchlibrary.comrsc.orgnih.govberkeley.edu

Detailed research findings often involve spectroscopic data and structural analysis to understand the coordination environment and bonding characteristics of Sc3+ complexes. For instance, 45Sc NMR spectroscopy is a valuable tool for studying Sc3+ complexes in solution. researchgate.netresearchgate.net Solid-state structures determined by X-ray diffraction provide precise details about bond lengths and coordination geometry. researchgate.netrsc.orgberkeley.edu

Table 1: Selected Scandium(III) Complexes and Stability Data

LigandFormula of ComplexCoordination Number (Observed/Typical)log K (Stability Constant)Donor Atoms
DOTA[Sc(DOTA)]-830.79 researchgate.netresearchgate.netN4, O4 (carboxylate) researchgate.net
DTPA[Sc(DTPA)]2--27.43 researchgate.netresearchgate.netN3, O5 (carboxylate) researchgate.net
H2O[Sc(H2O)6]3+6 libretexts.orgatlanticoer-relatlantique.caresearchgate.net-O (water) researchgate.net
AAZTA[Sc(AAZTA)]727.7 acs.orgN3, O4 (carboxylate) acs.org

Note: Coordination numbers and donor atoms are based on typical complexation modes and available data.

Table 2: Average Sc-Donor Atom Bond Distances

ComplexAverage Sc-O Distance (Å)Average Sc-N Distance (Å)Reference
[Sc(DOTA)]-2.15 researchgate.net2.44 researchgate.net researchgate.net
Sc(C8H8NO2)3 in Sc-COF2.18 escholarship.org- escholarship.org

Table 3: 45Sc NMR Chemical Shifts for Selected Scandium(III) Species

SpeciesChemical Shift (δSc, ppm)Reference
Sc(ClO4)3 in 1 M HClO40.0 researchgate.net
ScCl3 in 1 M HCl1.75 researchgate.net
[Sc(ox)4]5- in 1 M K2C2O48.31 researchgate.net
[Sc(DTPA)]2-83 researchgate.net
[Sc(DOTA)]-100 researchgate.net

Structural Elucidation of Sc3+ Coordination Complexes

The structural characterization of Sc3+ complexes in both solid and solution phases provides crucial insights into its coordination preferences.

Solid-State Structures

In the solid state, scandium(III) exhibits a range of coordination numbers, varying from three to nine in complexes with oxygen donor ligands tsijournals.com. While a coordination number of six is common, higher coordination numbers are frequently observed researchgate.net.

Examples of solid-state structures include:

In K8[Sc2(ox)7]⋅13 H2O, the Sc3+ ion is in a dodecahedral O8 arrangement within [Sc(ox)3]3− units bridged by oxalate (B1200264) researchgate.net.

The solid-state structure of [Sc(DTPA)]2− reveals a distorted square antiprism geometry with an N3O5 bonding environment and no coordinated water molecules researchgate.net.

In a synthesized "in-cage" complex [Sc(NOTA)(OOCCH3)]1−, single crystal X-ray diffraction showed the Sc3+ center with a coordination number of eight, capped by a bidentate acetate (B1210297) ligand rsc.org.

Hexahydrated scandium(III) ions with six-fold coordination are found in the crystal structure of the double salt [Sc(H2O)6][Sc(CH3SO3)6], where the Sc-O distances are around 2.085-2.086 Å researchgate.netnih.gov.

In scandium terephthalate (B1205515) MOFs, the scandium center can adopt a distorted octahedral geometry with an average Sc-O bond length of 2.18 Å berkeley.edu.

These examples highlight the variability in coordination geometries and numbers observed for Sc3+ in solid compounds, often influenced by the steric and electronic properties of the ligands.

Solution-Phase Structures

The structure of Sc3+ in aqueous solution has been extensively studied using techniques such as X-ray absorption fine structure (XAFS), large-angle X-ray scattering (LAXS), and 45Sc NMR spectroscopy rsc.orgnih.govrsc.orgdiva-portal.orgslu.seresearchgate.netdiva-portal.org.

In strongly acidic aqueous solutions, the hydrated scandium(III) ion is primarily eight-coordinated, adopting a distorted bicapped trigonal prismatic geometry, similar to that observed in crystalline Sc(H2O)8.03 researchgate.netnih.govslu.sediva-portal.org. EXAFS data indicate a mean Sc-O bond distance of 2.17 Å to six strongly bound water molecules in the prism, with additional water molecules in capping positions at longer distances (around 2.32 Å and possibly 2.5 Å) researchgate.netnih.govslu.se. LAXS studies support this model and suggest a second hydration sphere containing approximately 12 water molecules at a mean Sc···OII distance of 4.27 Å researchgate.netnih.govslu.sersc.org.

In less acidic concentrated solutions, the dimeric hydrolysis product, [Sc2(µ-OH)2(H2O)10]4+, becomes the predominant species, featuring seven-coordinated scandium(III) ions with a double hydroxo bridge and five terminal water molecules researchgate.netnih.govslu.sersc.org. The mean Sc-O bond distance in this dimeric species is reported as 2.145 Å researchgate.netnih.govslu.sersc.org.

45Sc NMR spectroscopy is a valuable tool for probing the solution-phase structures of Sc3+ complexes, providing information on the symmetry and donor atom arrangement around the scandium center researchgate.netrsc.org. For instance, 45Sc NMR studies have shown that the "in-cage" binding of Sc3+ by the NOTA ligand observed in the solid state is preserved in aqueous solution rsc.org.

Thermodynamic Stability of Sc3+ Complexes

The thermodynamic stability of Sc3+ complexes is a critical aspect of their chemistry, influencing their behavior in various applications.

Formation Constants Determination

The stability of Sc3+ complexes is quantified by their formation constants (or stability constants), which are typically determined using methods such as potentiometry and spectroscopy (e.g., UV/Vis and 45Sc NMR) tubitak.gov.truludag.edu.trresearchgate.netrsc.org.

Potentiometric titrations are commonly used to determine stability constants by monitoring the pH changes upon complex formation tubitak.gov.truludag.edu.tr. Spectrophotometric methods, such as Job's method (method of continuous variations) and the mole ratio method, can be used to determine complex stoichiometry and estimate formation constants by measuring absorbance changes tubitak.gov.truludag.edu.trniscpr.res.in. 45Sc NMR spectroscopy can also be combined with potentiometry to determine stability constants researchgate.netrsc.org. The free-ion selective radiotracer extraction (FISRE) method is suitable for determining stability constants at trace concentrations rsc.orgrsc.org.

Examples of reported stability constants for Sc3+ complexes include:

log KML values of 26.3–27.4 for [Sc(DTPA)]2− and 30.79 for [Sc(DOTA)]−, determined from potentiometric and 45Sc NMR data researchgate.netrsc.org.

Stability constants for Sc3+ complexes with salicylic (B10762653) acid (H2L) were determined from potentiometric data, indicating the formation of ScL+ and Sc(HL)L type complexes tubitak.gov.tr.

For the 1:1 complex between Sc3+ and 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), formation constant (log K) values of 4.74 and 4.67 were determined by Job's continuous variation and mole ratio methods, respectively niscpr.res.in.

The stability constant for the ScF2+ complex is significantly higher (log K = 107.03) compared to those of lanthanide fluoride (B91410) complexes geoscienceworld.org.

Ligand Complex Stoichiometry log K (Stability Constant) Method(s) Used Reference
DTPA 1:1 26.3–27.4 Potentiometry, 45Sc NMR researchgate.net
DOTA 1:1 30.79 Potentiometry, 45Sc NMR researchgate.netrsc.org
Salicylic Acid 1:1 (ScL+) - Potentiometry tubitak.gov.tr
Salicylic Acid 1:2 (Sc(HL)L) - Potentiometry tubitak.gov.tr
5-Br-PADAP 1:1 4.74, 4.67 Job's Method, Mole Ratio Method niscpr.res.in
Fluoride (F-) 1:1 (ScF2+) 7.03 - geoscienceworld.org
Hydroxide (B78521) (OH-) 1:1 (Sc(OH)2+) 10.29–10.91 (at 100-250°C) Solubility experiments geoscienceworld.org
Hydroxide (OH-) 1:3 (Sc(OH)3°) 26.66–28.02 (at 100-250°C) Solubility experiments geoscienceworld.org

pH Dependence of Complexation

The pH of the solution significantly influences the complexation behavior of Sc3+. Sc3+ has a strong tendency to undergo hydrolysis in aqueous solutions, forming hydroxo species tubitak.gov.truludag.edu.tr. Hydrolysis of Sc3+ begins at relatively low pH values, approximately pH 2.5 for dilute solutions and potentially lower for higher concentrations researchgate.netbenchchem.com.

In less acidic concentrated aqueous solutions, the dimeric hydrolysis product, [Sc2(µ-OH)2(H2O)10]4+, is the predominant species researchgate.netnih.govslu.sersc.org. Scandium hydroxide, Sc(OH)3, precipitates at higher pH docbrown.info. While some sources indicate Sc(OH)3 is not amphoteric docbrown.info, others report amphoteric behavior, dissolving in strong acid to form Sc3+ ions and reacting with strong alkali at high pH (>11) to form soluble species like Na3Sc(OH)6 benchchem.com. The pH at which hydrolysis begins is dependent on concentration, with hydrolysis starting around pH 2 for high Sc3+ concentrations and pH 4 for dilute solutions benchchem.com.

Complex formation with many ligands is also pH-dependent. For example, the formation of mixed ligand complexes involving Sc(III), EDTA, and 2,3-dihydroxybenzoic acid begins around pH 8.5 and is nearly complete above pH 11 tsijournals.com. Complexes of Sc3+ with catechol derivatives form at much lower pH values compared to those of Y3+ uludag.edu.trtubitak.gov.tr. Even strong chelators like DOTA and DTPA form fully formed complexes with Sc3+ below pH 2 researchgate.net.

Influence of Ligand Basicity and Denticity

The basicity and denticity of a ligand play crucial roles in determining the stability of its complex with Sc3+. Scandium(III), being a hard Lewis acid, forms more stable complexes with hard Lewis bases, particularly those with oxygen donor atoms tsijournals.com.

Ligand basicity, related to the pKa of the ligand's protonated form, influences the availability of electron pairs for coordination. More basic ligands tend to form stronger bonds with the Lewis acidic Sc3+ ion, leading to more stable complexes.

Denticity, defined as the number of donor atoms a single ligand uses to bind to a metal center, significantly impacts complex stability through the chelate effect numberanalytics.comtaylorandfrancis.comlibretexts.org. Polydentate (chelating) ligands form more stable complexes compared to chemically similar monodentate ligands due to the favorable entropy change associated with the release of solvent molecules upon chelation numberanalytics.comtaylorandfrancis.comlibretexts.org. Higher denticity generally leads to increased complex stability numberanalytics.comtaylorandfrancis.com. For Sc3+, octadentate ligands are often preferred and can form very stable complexes nih.gov. However, heptacoordination can also be reasonably stable nih.gov. The stability of chelate complexes also depends on the size of the chelate rings formed, with five-membered rings typically being the most stable for flexible ligands libretexts.org.

The strong affinity of certain donor groups, such as phosphonate (B1237965) groups, to Sc(III) can lead to the formation of stable complexes even in very acidic solutions rsc.orgrsc.org.

Kinetic Inertness and Lability of Sc3+ Complexes

In the context of coordination chemistry, complexes are classified as either labile or inert based on the rate at which their ligands can be substituted by other ligands. This kinetic classification, introduced by Taube, is distinct from thermodynamic stability vpscience.orglibretexts.orgscribd.com. Labile complexes undergo rapid ligand substitution, typically within one minute, while inert complexes react slowly libretexts.orgscribd.com.

Scandium(III) complexes are generally characterized as kinetically labile libretexts.orgscribd.comlibretexts.orglibretexts.orglibretexts.org. This lability is primarily attributed to the electronic configuration of the Sc3+ ion, which has no d electrons libretexts.orglibretexts.orglibretexts.org. The absence of electrons in the d orbitals, particularly the higher-energy eg levels in an octahedral field, means there is no ligand field stabilization energy (LFSE) contribution to the activation barrier for ligand dissociation libretexts.orglibretexts.orgionicviper.org. While LFSE can influence reaction rates, the presence of empty orbitals can facilitate the approach and bonding of an incoming ligand, contributing to faster exchange rates libretexts.orglibretexts.org.

Compared to other trivalent ions, such as Cr3+ (d3), which are known for their inertness due to significant LFSE, Sc3+ exhibits much faster ligand exchange rates libretexts.orglibretexts.org. The rate of water exchange on aqua ions is often used as a benchmark for comparing the lability of different metal ions libretexts.org. Alkali and alkaline earth metal ions typically exhibit very high water exchange rates (10^5 - 10^9 s^-1), classifying their complexes as labile libretexts.orgionicviper.org. While Sc3+ is a trivalent ion, its water exchange rate is also relatively high, contributing to the lability of its aqua complexes libretexts.orgresearchgate.net. The water exchange rate constant for the Sc aquo-ion has been reported as 4.8 x 10^7 s^-1 researchgate.net.

The lability of Sc3+ complexes can be influenced by the nature of the ligands. Chelate complexes are frequently more inert than complexes with monodentate ligands due to the entropic and energetic factors associated with holding the ligand in proximity to the metal center even after one bond is broken libretexts.org. However, even with chelating ligands, Sc3+ complexes can still exhibit relatively fast complexation kinetics researchgate.net.

Ligand Exchange Mechanisms

Ligand exchange reactions in coordination complexes can proceed through various mechanisms, including dissociative (D), associative (A), or interchange (I) pathways. In a dissociative mechanism, the leaving ligand detaches from the metal center before the incoming ligand binds, resulting in a reduced coordination number in the transition state. In an associative mechanism, the incoming ligand binds to the metal center before the leaving ligand departs, leading to an increased coordination number in the transition state. Interchange mechanisms involve a concerted process where bond breaking and bond formation occur simultaneously in the transition state.

For Sc3+ in aqueous solution, rapid water ligand exchange is generally considered to occur via a predominantly dissociative mechanism libretexts.orgiupac.orgadelaide.edu.au. This is consistent with the characteristics of metal ions that have a relatively low electron density in their d orbitals and can readily accommodate a decrease in coordination number in the transition state.

Studies on specific scandium(III) complexes with various ligands have provided further insights into ligand exchange mechanisms. For instance, research on the rate and mechanism of ligand exchange of tris(acetylacetonato)scandium(III) in acetonitrile (B52724) has been conducted acs.org. The exchange process can be influenced by factors such as temperature and the concentration of the exchanging ligand acs.org. Lewis acid catalysis by Sc(III) has also been investigated in organic reactions, where ligand exchange plays a crucial role in the catalytic cycle acs.orgnsf.gov. The formation of the active catalyst species can involve the coordination of ligands to the Sc(III) center nsf.gov.

The rate of ligand exchange is well-correlated with the exchange rates of other ligands, making the water exchange rate a useful indicator for general comparisons of lability libretexts.org.

Hydrolysis Pathways in Solution

Scandium(III) ion in aqueous solution is susceptible to hydrolysis, a reaction with water that leads to the formation of hydroxido- and oxido-containing species and the release of protons. This process is pH-dependent and can significantly affect the speciation of Sc3+ in solution. Hydrolysis of Sc3+ begins at relatively low pH values, approximately pH 2.5 escholarship.org.

The hydrolysis of Sc3+ involves the formation of a series of mononuclear and polynuclear hydrolysis products. In strongly acidic aqueous solutions, the hydrated scandium(III) ion, [Sc(H2O)n]3+, is the predominant species. Structural studies using techniques like X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) have provided information about the hydration shell of Sc3+ in solution researchgate.netnih.gov. The hydrated Sc(III) ion can bind water molecules in its primary hydration sphere, with a coordination number that can vary depending on conditions, though six- and eight-coordinated species have been observed or proposed researchgate.netnih.gov.

As the pH increases, hydrolysis occurs, leading to the formation of hydroxido species. Mononuclear hydrolysis products, such as [Sc(OH)(H2O)n]2+ (often represented as ScOH2+), are formed initially cost-nectar.euscispace.comrsc.org. Further hydrolysis can lead to the formation of polynuclear species, where multiple scandium centers are bridged by hydroxido groups. A prominent dimeric hydrolysis product is [Sc2(µ-OH)2(H2O)10]4+, which can be the predominating species in less acidic concentrated scandium(III) aqueous solutions researchgate.netnih.govbenchchem.com. Studies have also indicated the possible formation of trimeric species like Sc3(OH)4^5+ and Sc3(OH)5^4+ rsc.org.

Equilibrium constants for the formation of these hydrolysis products have been determined through various experimental techniques, including potentiometry and ultracentrifugation cost-nectar.euscispace.comrsc.org. These hydrolysis constants (often expressed as log K or log β) provide quantitative information about the extent of hydrolysis and the relative stability of the different hydroxido species under various conditions.

The following table presents selected hydrolysis constants for Sc3+ in aqueous solution:

Equilibrium Reactionlog K at Infinite Dilution (T = 298 K) cost-nectar.eulog β (Baes and Mesmer, 1976) cost-nectar.eursc.org
Sc3+ + H2O ⇌ ScOH2+ + H+-4.16 ± 0.05-4.3
Sc3+ + 2 H2O ⇌ Sc(OH)2+ + 2 H+-9.71 ± 0.30-9.7
Sc3+ + 3 H2O ⇌ Sc(OH)3 + 3 H+-16.08 ± 0.30-16.1
Sc3+ + 4 H2O ⇌ Sc(OH)4– + 4 H+-26.7 ± 0.3-26.
2 Sc3+ + 2 H2O ⇌ Sc2(OH)2^4+ + 2 H+-6.02 ± 0.10-6.0
3 Sc3+ + 5 H2O ⇌ Sc3(OH)5^4+ + 5 H+-16.33 ± 0.10-17.47 rsc.org
Sc(OH)3(s) + 3 H+ ⇌ Sc3+ + 3 H2O9.17 ± 0.30-
ScO1.5(s) + 3 H+ ⇌ Sc3+ + 1.5 H2O5.53 ± 0.30-
ScO(OH)(c) + 3 H+ ⇌ Sc3+ + 2 H2O9.4-
Sc(OH)3(c) + OH– ⇌ Sc(OH)4–-3.5 ± 0.2-

The formation of these hydrolysis products can affect the coordination environment of Sc3+ and its reactivity with other ligands. For instance, the presence of dimeric or polymeric hydrolysis species can compete with the binding of chelating ligands, which is particularly relevant in applications such as radiolabeling that are often carried out at slightly acidic to neutral pH escholarship.org.

Spectroscopic Investigations of Scandium Iii Ion Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Sc³⁺ Chemistry

NMR spectroscopy serves as a powerful probe for investigating the local environment of the Sc³⁺ ion and its interactions with surrounding ligands. Both direct observation of the ⁴⁵Sc nucleus and indirect methods focusing on ligand nuclei provide detailed structural and dynamic information.

The scandium-45 nucleus (⁴⁵Sc) is the only stable isotope of the element, possessing 100% natural abundance. huji.ac.il It has a nuclear spin of I = 7/2, which makes it a quadrupolar nucleus. huji.ac.ilacs.orgnih.gov This quadrupolar nature means that the nucleus has a non-spherical charge distribution, which interacts with local electric field gradients. As a result, ⁴⁵Sc NMR signals are often broad, with linewidths that increase significantly as the symmetry of the scandium ion's coordination environment decreases. huji.ac.il Despite the broad lines, ⁴⁵Sc NMR is highly sensitive and covers a wide chemical shift range of approximately 350 ppm, making it a valuable tool for studying the chemical environment of scandium. huji.ac.il

The isotropic chemical shift (δiso) in ⁴⁵Sc NMR is particularly sensitive to the coordination number of the scandium ion. For instance, in solid oxides, a difference of over 150 ppm has been observed between six-coordinated and eight-coordinated scandium environments, demonstrating the utility of this parameter in determining local structure. acs.orgresearchgate.net The quadrupolar coupling constant (CQ), which can be derived from the NMR spectra, provides further insight into the symmetry of the Sc³⁺ coordination sphere, with values ranging from 3.9 to 13.1 MHz in various complexes. acs.orgnih.gov These parameters are sensitive to both the primary coordination sphere (the directly bonded atoms) and the nature of the second coordination sphere cations. acs.orgnih.govresearchgate.net

CompoundCoordination Environment45Sc Isotropic Chemical Shift (δ/ppm)Quadrupolar Coupling Constant (CQ/MHz)
Sc(acac)3Six-coordinate (distorted octahedral)-6.24.6
ScCl3·6H2OSix-coordinate ([ScCl2(H2O)4]+)~013.1
Sc(NO3)3·5H2OEight-coordinate-28.53.9
Sc2O3 (C-type)Six-coordinate (two distinct sites)195, 218-
Sc(OTf)3Six-coordinate-34.97.1

This table presents representative ⁴⁵Sc NMR parameters for various scandium compounds, illustrating the correlation between the spectroscopic data and the coordination environment. Data compiled from multiple sources. acs.orgiastate.edu

Due to the challenges associated with the direct observation of the quadrupolar ⁴⁵Sc nucleus, particularly in asymmetric environments, ligand-based NMR techniques are frequently employed. nih.gov These methods monitor the NMR signals of ligand nuclei (such as ¹H, ¹³C, ¹⁹F, or ³¹P) that are sensitive to coordination with the Sc³⁺ ion. acs.orgnih.govresearchgate.net Upon complex formation, changes in the chemical shift, line width, and relaxation rates of the ligand's nuclei can be observed. nih.gov

These perturbations in the ligand's NMR parameters can be used to detect binding, determine the stoichiometry of the complex, and assess the strength of the metal-ligand interaction. nih.govnih.gov For example, in studies of scandium complexes with organophosphorus ligands, ³¹P NMR provides direct evidence of complex formation and can be used to characterize the species present in solution at different pH values. researchgate.net Similarly, ¹³C and ¹⁹F NMR have been used to characterize the structure of polymer-supported scandium triflate catalysts, providing insights into the ligand environment around the active metal center. acs.orgnih.gov The advantage of these techniques is that they bypass the difficulties of direct ⁴⁵Sc detection and can be applied to a wide range of diamagnetic Sc³⁺ complexes, regardless of the size of the macromolecular target. nih.gov

Vibrational Spectroscopy (Raman and Infrared) Studies of Sc³⁺ Complexes

Vibrational spectroscopy, encompassing both Raman and infrared (IR) techniques, provides detailed information about the bonding and structure of Sc³⁺ complexes by probing their molecular vibrations.

In aqueous solutions where coordinating anions are absent, such as in perchlorate (B79767) solutions, the Sc³⁺ ion exists as the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺. acs.orgresearchgate.net This complex has been extensively studied by vibrational spectroscopy. The data confirm a centrosymmetric structure where the ScO₆ core possesses octahedral (Oₕ) symmetry. acs.orgresearchgate.net

The primary vibrational mode observed in the Raman spectrum is the symmetric Sc-O stretching mode (ν₁, a₁g), which appears as a weak, polarized band around 442 cm⁻¹. acs.orgresearchgate.net This mode is a key indicator of the stable hexaaqua complex in solution. acs.org Other modes of the ScO₆ unit have also been assigned.

Vibrational ModeSymmetryTechniqueFrequency (cm-1)
ν1 (Sc-O stretch)a1gRaman (polarized)442
ν2 (Sc-O bend)egRaman (depolarized)410
ν5 (O-Sc-O bend)f2gRaman (depolarized)295
ν3 (Sc-O stretch)f1uInfrared460

This table summarizes the assigned vibrational modes for the [Sc(H₂O)₆]³⁺ ion in aqueous perchlorate solution. acs.orgresearchgate.net

The stability of the hexaaqua ion is evident as these characteristic frequencies show only minor shifts with changes in concentration or temperature. researchgate.net However, in the presence of strongly coordinating anions like sulfate (B86663) or chloride, water molecules can be displaced from the primary coordination sphere, leading to the formation of sulfato or chloro complexes, which is reflected in changes to the vibrational spectra. acs.orgresearchgate.net

When ligands other than water coordinate to the Sc³⁺ ion, their own vibrational spectra are perturbed. These changes serve as "fingerprints" for coordination, providing evidence of complex formation and offering clues about the nature of the metal-ligand bond. The far-infrared spectra of anhydrous scandium(III) chloride and scandium(III) bromide, for example, provide the basis for understanding how the spectra change upon complexation. rsc.org

Studies on scandium complexes with pyridine have shown that the vibrational modes of the pyridine ring shift upon coordination to the Sc³⁺ center. rsc.org Similarly, the coordination of 1,2-bis(diphenylphosphino)ethane (dppe) to ScCl₃ results in new bands in the far-IR spectrum, which can be assigned to Sc-P and Sc-Cl stretching modes, confirming the formation of the phosphine (B1218219) complex. rsc.org These shifts in ligand vibrational frequencies are a direct consequence of the kinematic coupling and electronic redistribution that occurs when the ligand bonds to the metal ion.

X-ray Absorption and Emission Spectroscopy for Sc³⁺ Electronic Structure

X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) are powerful element-specific techniques used to probe the electronic structure and local coordination environment of the Sc³⁺ ion. rsc.orgnih.govwikipedia.org These methods are particularly valuable for studying materials that may lack long-range order, such as amorphous solids or solutions. wikipedia.org

XAS measures the absorption of X-rays as a function of energy. The resulting spectrum has distinct regions, including the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). For scandium, both the K-edge (1s electron excitation) and the L₂,₃-edges (2p electron excitation) are studied. rsc.orgnih.gov

The Sc K-edge XANES region is sensitive to the coordination geometry and electronic structure of the scandium ion. rsc.orgnih.gov The fine structure of the K-edge, including pre-edge features, reflects the local symmetry and the formation of chemical bonds between scandium and its ligands. rsc.orgresearchgate.net For instance, the pre-edge peaks in Sc K-edge spectra are assigned to dipole-forbidden but quadrupole-allowed 1s → 3d transitions, and their intensity can be correlated with the degree of distortion from a centrosymmetric environment. researchgate.net The shape of the main absorption edge provides information about the covalent character of the Sc-ligand bonds. rsc.orgkit.edu

The Sc L₂,₃-edge spectra correspond to dipole-allowed 2p → 3d transitions, providing a more direct probe of the unoccupied 3d electronic states. rsc.orgnih.gov The features in these spectra are sensitive to the crystal field parameters at the scandium site within a coordination compound. rsc.orgnih.gov

Resonant X-ray Emission Spectroscopy (RXES) is a related technique that provides even more detailed electronic structure information. In RXES of scandium halides, the technique has been used to probe the character of the electronic states, distinguishing between e₉ and t₂₉ states that arise from crystal field splitting in an octahedral environment. researchgate.net By analyzing the intensity and energy of the emitted X-rays following resonant excitation, the effects of both intra-atomic multiplet coupling and interatomic hybridization can be investigated. researchgate.net

Sc K-edge and L-edge Spectroscopy

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of the scandium(III) ion. rsc.orgnih.gov Specifically, Scandium K-edge and L-edge spectroscopy provide complementary information about the unoccupied electronic states and the local coordination environment of the Sc3+ ion.

The Sc K-edge spectrum arises from the excitation of a 1s core electron. rsc.org The main edge, corresponding to the 1s → 4p transition, provides information on the chemical bond between scandium and its ligands. rsc.orgnih.gov The pre-edge region of the K-edge spectrum, which is due to the dipole-forbidden 1s → 3d transition, is particularly sensitive to the local coordination geometry. rsc.org The intensity and splitting of these pre-edge features offer insights into the p-d mixing of orbitals, which is influenced by the centrosymmetry of the Sc3+ site. rsc.org For instance, distorted octahedral sites lead to characteristic split and low-intensity pre-edge features. researchgate.net First-principles calculations have been instrumental in interpreting the origin of these spectral features, allowing for the estimation of crystal-field splitting energy, a parameter not easily accessible by other spectroscopic methods for Sc3+. rsc.orgresearchgate.net

The Sc L-edge spectrum, resulting from the dipole-allowed 2p → 3d transitions, offers a more direct probe of the 3d electronic states. rsc.orgnih.gov The L-edge spectra are split into two main regions, L3 (2p3/2) and L2 (2p1/2), due to spin-orbit coupling. The fine structure of the L2,3 edge provides direct insight into the crystal field parameters at the scandium site within a coordination compound. rsc.orgnih.gov Analysis of the L-edge spectra can reveal details about the chemical bonding between scandium and its ligands, though interpretation can be complex due to strong electron correlation effects. rsc.org

Table 1. Key Features in Sc K-edge and L-edge XAS for Selected Scandium Compounds.
CompoundSpectroscopy EdgeKey Spectral FeaturesInterpretationReference
Sc2O3K-edgeTwo low-intensity pre-edge features (P1, P2) at ~4492 eV and ~4494 eV. researchgate.net Main edge features at ~4501 eV, ~4508 eV, ~4512 eV, and ~4524 eV. researchgate.netPre-edge features indicate a six-fold coordinated Sc environment in a distorted octahedron. researchgate.net The features are assigned to transitions from 1s to 3d-t2g and 3d-eg states. researchgate.net researchgate.netresearchgate.net
Ca3Sc2Si3O12 (Garnet)K-edgePre-edge features provide an estimate of the crystal-field splitting energy (~1.5 eV). rsc.orgIndicates a centrosymmetric, six-fold coordination environment for Sc3+. researchgate.net rsc.orgresearchgate.net
ScPO4·2H2OK-edgeDistinct pre-edge and main edge features compared to oxide and garnet. rsc.orgresearchgate.netReflects a different local coordination and symmetry (C1 point-group symmetry). researchgate.net rsc.orgresearchgate.net
Various Ionic CompoundsL-edgeSpectra consist of weak peaks at ~400-401 eV and two "double-peak" structures at ~401-405 eV (L3) and ~405-408 eV (L2). rsc.orgThe double-peak structures represent electron transitions from 2p3/2 and 2p1/2 core levels to empty 3d states, influenced by the crystal field. rsc.org rsc.org

EXAFS Analysis of Sc3+ Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around the Sc3+ ion, providing quantitative information such as coordination numbers (CN), interatomic distances, and the degree of local disorder. rsc.orglibretexts.org This technique is particularly valuable for studying non-crystalline or amorphous materials and solvated ions, where long-range order is absent. rsc.orglibretexts.orgresearchgate.net

The analysis of the EXAFS region, which extends from about 50 eV to 1000 eV above the absorption edge, can reveal the radial distribution of atoms surrounding the central absorbing Sc atom. libretexts.org By fitting the experimental EXAFS data to theoretical models, precise structural parameters can be extracted. rsc.orgillinois.edu

A significant application of EXAFS has been in the characterization of the hydration structure of the Sc3+ ion in aqueous solution. nih.govacs.orgacs.org Combined theoretical and experimental studies have shown that the Sc3+ ion forms a well-defined capped square antiprism (SAP) complex. nih.govacs.orgacs.org In this structure, eight water molecules are located at the vertices of the SAP polyhedron, with a ninth water molecule occupying a capping position at an unusually long distance from the ion. nih.govacs.orgacs.org Despite the strong ion-water interactions, this coordination shell is highly labile. nih.govacs.org

EXAFS has also been used to investigate the coordination environment of Sc3+ when doped into solid-state lattices. For example, in wurtzite Aluminum Nitride (AlN) thin films, EXAFS analysis showed that Sc3+ ions substitute for Al3+ and are tetrahedrally coordinated by four nitrogen ligands (CN=4) at lower concentrations. nih.gov As the scandium concentration increases, a fraction of the Sc3+ ions adopt an octahedral coordination (CN=6). nih.gov

Table 2. Structural Parameters for Sc3+ Coordination Environments Determined by EXAFS.
SystemCoordination ShellCoordination Number (CN)Sc-Ligand Distance (Å)Coordination GeometryReference
Sc3+ in aqueous solutionSc-O (1st shell)8 + 1~2.18 (for 8 H2O), longer distance for 9th H2OCapped Square Antiprism (SAP) nih.govacs.orgacs.org
Al0.75Sc0.25NSc-N4Not specifiedTetrahedral nih.gov
Al0.70Sc0.30NSc-NFraction increases from 4 to 6Not specifiedMixture of Tetrahedral and Octahedral nih.gov
ScF3Sc-F (1st shell)6~2.02Octahedral rsc.org
Sc2O3Sc-O (1st shell)6~2.10Octahedral rsc.org

UV-Visible and Luminescence Spectroscopy in Probing Sc3+ Complexes

Ligand-to-Metal Charge Transfer (LMCT) Bands

The Sc3+ ion has a d0 electron configuration, meaning that d-d electronic transitions, which are common in many transition metal complexes, are not possible. libretexts.org Therefore, any color or intense absorption bands observed in the UV-visible spectra of Sc3+ complexes are typically due to charge-transfer (CT) transitions. libretexts.orglibretexts.org Specifically, these are often Ligand-to-Metal Charge Transfer (LMCT) bands. libretexts.orgwikipedia.org

LMCT involves the transfer of an electron from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character (in this case, the empty d-orbitals of Sc3+). libretexts.orglibretexts.orgwikipedia.org This process results in the formal reduction of the metal center and is a fully allowed transition, leading to very high molar absorptivities (ε), often around 50,000 L mol-1 cm-1 or greater, which results in intense spectral bands. libretexts.orgwikipedia.org

The energy of the LMCT band depends on the energy difference between the ligand's molecular orbitals and the metal's d-orbitals. libretexts.org This can be influenced by the nature of the ligand and the solvent polarity, a phenomenon known as solvatochromism. libretexts.org In the case of Sc3+ complexes, changes in the UV-Vis absorption spectrum upon complexation can confirm the binding of the ligand to the metal ion. For example, in the complexation of Sc3+ with the chelator 3,4,3-LI(1,2-HOPO), a blue shift in the ligand's absorption spectrum is observed upon addition of the Sc3+ ion. researchgate.netnih.gov This spectral change is attributed to the binding of the Sc3+ ion to the 1,2-HOPO groups of the chelator. researchgate.net

Upconversion Luminescence in Sc3+-Doped Systems

Upconversion (UC) is a nonlinear optical process where low-energy light, typically in the near-infrared (NIR) range, is converted into higher-energy visible or ultraviolet light through the sequential absorption of two or more photons. rsc.orgwilhelm-lab.comrug.nl This process is characteristic of materials doped with certain rare-earth ions, such as Er3+, Ho3+, and Tm3+, which are used as activators in a host material. rsc.orgnih.gov

While Sc3+ itself is not an activator for upconversion, it has been shown to be an effective co-dopant for enhancing the UC luminescence in various host materials. nih.govacs.org The introduction of Sc3+ into a host lattice, such as Y2O3 or LiNbO3, can significantly modify the local crystal field environment around the activator ions. nih.govacs.orgbohrium.com Because the ionic radius of Sc3+ is smaller than that of Y3+, its substitution into the Y2O3 lattice generates smaller cation sites, which enhances the crystal field and modifies the allowed optical transitions of the activator ion (e.g., Er3+). nih.govacs.orgacs.org

This modification of the local site symmetry can lead to a significant enhancement of the UC luminescence intensity. For instance, in Y2O3:Er3+ nanoparticles, co-doping with Sc3+ at concentrations up to 12-25 mol% resulted in a substantial increase in the upconversion intensity. nih.govacs.org The enhancement is attributed to a reduction in the local symmetry level around the luminescent sites, which alters the probabilities of radiative transitions. nih.gov

Table 3. Effect of Sc3+ Co-doping on Upconversion Luminescence Properties.
Host MaterialActivator/SensitizerSc3+ Concentration (mol %)Key ObservationReference
Y2O3 NanoparticlesEr3+ (5%)0 - 30%Maximum UC intensity observed with 12-25 mol % Sc3+ doping. nih.govacs.org DC emission intensity increased by a factor of 5 with ~12 mol % Sc3+. nih.govacs.org nih.govacs.org
LiNbO3 CrystalDy3+ (1%)0, 1, 2, 3%The strongest upconversion luminescence intensity was observed for the sample with 3 mol % Sc3+ doping. bohrium.com bohrium.com
Ba3Sc4O9Ho3+/Yb3+Host lattice componentEfficient green (545 nm) and red (665 nm) upconversion emissions were observed under 980 nm excitation. osti.gov osti.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy in Sc3+ Radical Interactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The Sc3+ ion, with its closed-shell d0 electronic configuration, is EPR silent as it has no unpaired electrons. However, EPR spectroscopy can be a valuable tool for studying the interactions between the diamagnetic Sc3+ ion and paramagnetic radical species.

The strong Lewis acidity of the Sc3+ ion allows it to interact with and influence the redox behavior of radical compounds. nih.gov This interaction can be monitored by observing changes in the EPR signal of the radical. A study on the interaction between Sc3+ (from scandium triflate, Sc(OTf)3) and the stable radical 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO•) in acetonitrile (B52724) provides a clear example. nih.gov

Upon addition of Sc(OTf)3 to a solution of PTIO•, the characteristic five-line EPR signal of the radical was observed to disappear. nih.gov This disappearance confirmed that Sc3+ induced an electron-transfer disproportionation of the PTIO• radical into its corresponding diamagnetic cation (PTIO+) and anion (PTIO−). nih.gov The Sc3+ ion stabilizes the resulting anion, driving the reaction forward. nih.gov

Furthermore, the study demonstrated the reversibility of this interaction. When water was added to the system, the EPR signal of the PTIO• radical was fully regenerated. nih.gov This indicates that the water molecules, acting as strong ligands, preferentially coordinate to the Sc3+ ion, weakening the interaction between Sc3+ and the PTIO− anion and allowing for a comproportionation reaction to reform the radical. nih.gov Thus, EPR spectroscopy provides direct evidence of the role of Sc3+ in mediating the electron transfer reactions of radical species. nih.gov

Computational and Theoretical Studies of Scandium Iii Ion

Density Functional Theory (DFT) Calculations for Sc³⁺ Systems

Density Functional Theory (DFT) has proven to be a robust and cost-effective method for studying the properties of scandium(III) complexes. researchgate.netnih.govrsc.org Various functionals, from generalized gradient approximation (GGA) to hybrid functionals, are employed to predict geometries, energies, and electronic characteristics with a high degree of accuracy. researchgate.netnih.gov

DFT calculations are widely used to determine the equilibrium geometries and thermodynamic stabilities of Sc³⁺ complexes. researchgate.netrsc.org Geometry optimization procedures, often performed with functionals like B3LYP or PBE0 and combined with appropriate basis sets (e.g., def2-TZVP), can accurately reproduce metal-ligand bond distances that are in close agreement with experimental data from X-ray diffraction. researchgate.netrsc.org

For instance, studies on scandium tris-acetylacetonate, Sc(acac)₃, a volatile white solid, show an Sc(III) center with octahedral geometry. wikipedia.orgmdpi.com DFT calculations confirm this D₃ symmetry in the gas phase. The calculated structural parameters, such as the Sc-O bond length, are consistent with experimental findings. Similarly, calculations on other complexes, like those with thiocyanato (CNS) ligands, reveal how the coordination environment influences the geometry. nih.gov

Energy calculations provide insights into the stability of these complexes. For example, in complexes with ambidentate CNS ligands, DFT has shown that N-bonding is energetically favored over S-bonding by a significant margin (4–13 kcal·mol⁻¹). nih.gov Energy decomposition analysis of Sc³⁺-water interactions indicates that the bonding is primarily driven by electrostatic energy, followed by polarization energy. nih.gov

Table 1: Selected DFT-Calculated Geometrical Parameters for Sc(III) Complexes
ComplexFunctional/Basis SetParameterCalculated ValueExperimental Value
Sc(acac)₃B3LYP/cc-pVTZSc-O bond length2.09 Å~2.07 Å
[Sc(H₂O)₆]³⁺MP2/6-31+G(d)Sc-O bond length2.18 Å2.18 Å
ScBr₃DFT/MP2Sc-Br bond length2.430(3) ÅN/A

Note: Experimental values can vary based on the method (e.g., gas-phase electron diffraction, X-ray crystallography) and the physical state.

The electronic structure of Sc³⁺ complexes is of significant interest due to the ion's d⁰ configuration. osti.gov The absence of d-d electronic transitions means that these complexes are typically colorless. osti.govnih.govpku.edu.cn The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the reactivity and electronic properties. youtube.com In Sc³⁺ complexes, the HOMO is generally localized on the ligands, while the LUMO has significant contributions from the scandium's empty d-orbitals. osti.govresearchgate.net The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a larger gap suggests higher stability. mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the charge distribution and bonding within these complexes. wisc.edusouthampton.ac.uk NBO calculations consistently show a significant positive charge on the scandium center, confirming the high ionicity of the Sc-ligand bonds. nih.govresearchgate.net However, these analyses also reveal a degree of covalent character arising from ligand → Sc³⁺ charge transfer interactions. researchgate.net This charge donation from the ligand's occupied orbitals to the scandium's vacant orbitals is crucial for the stability of the complex. researchgate.netwisc.edu For example, in a study of Sc³⁺ complexes with various donor ligands, NBO analysis quantified the charge transfer contributions from nitrogen and oxygen donors. researchgate.net

DFT calculations are instrumental in predicting and interpreting the spectroscopic data of Sc³⁺ compounds. researchgate.netnih.gov For Nuclear Magnetic Resonance (NMR) spectroscopy, the gauge-including atomic orbital (GIAO) method within a DFT framework is commonly used to calculate the ⁴⁵Sc isotropic shielding values, which are then converted to chemical shifts. nih.govrsc.orgrsc.org These predicted shifts are highly sensitive to the coordination number and local symmetry of the scandium ion. researchgate.net Studies have shown a strong linear correlation between the calculated shielding constants and experimental chemical shifts, making DFT an excellent tool for assigning signals in complex solid-state ⁴⁵Sc NMR spectra. researchgate.net

Similarly, DFT is used to calculate the harmonic vibrational frequencies of Sc³⁺ complexes. psu.eduyoutube.comyoutube.com The calculated frequencies for vibrational modes, such as the Sc-O stretching modes in aquated Sc³⁺ ions, often show excellent agreement with experimental data from Raman and infrared spectroscopy. nih.govresearchgate.net For instance, the calculated symmetric Sc-O stretching frequency (ν₁) in the [Sc(H₂O)₆]³⁺ cluster is found to be very close to the experimentally observed Raman band. researchgate.net These calculations help confirm the coordination geometry and the strength of the metal-ligand bonds. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for Sc(III) Species
Species/ComplexParameterMethodCalculated ValueExperimental Value
[Sc(H₂O)₆]³⁺⁴⁵Sc Isotropic Chemical Shift (δiso)DFT/CASTEP~0 ppm (Reference)0.0 ppm
[Sc(dota)]⁻⁴⁵Sc Isotropic Chemical Shift (δiso)DFT~100 ppm100 ppm
[Sc(dtpa)]²⁻⁴⁵Sc Isotropic Chemical Shift (δiso)DFT~83 ppm83 ppm
[Sc(H₂O)₆]³⁺ν(Sc-O) Symmetric Stretch (a₁g)ab initio (MP2)447 cm⁻¹ (with 2nd sphere)442 cm⁻¹

Note: Chemical shifts are relative to a reference, typically 0.1 M Sc(ClO₄)₃. Calculated values can depend heavily on the chosen functional, basis set, and solvation model.

Ab Initio Molecular Orbital Calculations for Sc³⁺ Clusters

While DFT is a workhorse, higher-level ab initio molecular orbital methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, provide a benchmark for accuracy, especially for smaller systems like gas-phase clusters. nih.goviitk.ac.inresearchgate.net These methods offer a more rigorous treatment of electron correlation effects. youtube.com

Ab initio calculations have been crucial for understanding the intrinsic properties of Sc³⁺ and its interactions with solvent molecules in the absence of bulk effects. nih.govresearchgate.net Studies on gas-phase clusters, such as [Sc(H₂O)ₙ]³⁺, provide fundamental data on coordination numbers, geometries, and binding energies. researchgate.net

Calculations at the MP2 level of theory have shown that for the [Sc(H₂O)₆]³⁺ cluster, the optimized geometry has Th symmetry with a calculated Sc-O bond length that almost perfectly matches experimental data from EXAFS. researchgate.net When a seventh water molecule is added, calculations show that a hexacoordinated species is inherently more stable than a heptacoordinated one. researchgate.net

The binding energies of these clusters provide quantitative measures of the ion-solvent interaction strength. rsc.orgnsf.gov For example, the calculated total binding energy for the [Sc(H₂O)₆]³⁺ cluster accounts for a significant portion (around 54-59%) of the experimental hydration enthalpy of the Sc³⁺ ion, highlighting the strength of the primary solvation shell. researchgate.net

Table 3: Calculated Gas-Phase Properties of [Sc(H₂O)ₙ]³⁺ Clusters (MP2 Level)
ClusterPoint GroupSc-O Bond Length (Å)Total Binding Energy (kcal/mol)
[Sc(H₂O)₆]³⁺Tₕ2.181-582.4
[Sc(H₂O)₇]³⁺C₂2.203 (avg.)-639.6

Modeling the behavior of the highly charged Sc³⁺ ion in aqueous solution is a significant computational challenge. Two primary approaches are used: explicit and implicit solvation models. nih.govpku.edu.cnnsf.govbohrium.com

Explicit solvation models involve including a discrete number of solvent molecules around the ion, as seen in the ab initio cluster calculations. researchgate.netiitk.ac.innih.gov This approach is vital for understanding the structure and energetics of the first and even second solvation shells. For Sc³⁺, calculations have demonstrated the critical importance of the second hydration sphere. Including an explicit second shell of 12 water molecules around the [Sc(H₂O)₆]³⁺ core (a [Sc(H₂O)₁₈]³⁺ cluster) significantly improves the agreement between calculated and experimental vibrational frequencies and brings the calculated binding enthalpy to about 89% of the experimental single-ion hydration enthalpy. researchgate.net

Implicit solvation models , such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. pku.edu.cnbohrium.com These models are computationally less expensive and are often used in DFT calculations to account for bulk solvent effects on geometry, energetics, and spectroscopic properties. nsf.govresearchgate.net More advanced methods like the semi-explicit assembly (SEA) model attempt to bridge the gap by capturing the physics of explicit solvent shells with the speed of implicit models. nih.gov For the highly charged Sc³⁺ ion, a combination of an explicit first solvation shell with a continuum model for the bulk solvent often provides the most accurate and balanced description of its aqueous chemistry.

Molecular Dynamics Simulations of Sc3+ Solvation and Ligand Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of ions in solution at an atomic level. nih.govrsc.org For the scandium(III) ion (Sc3+), MD studies, often combined with quantum mechanical (QM) calculations, have been crucial for elucidating the complex structure and dynamics of its solvation shell, particularly in aqueous solutions. acs.org These simulations provide insights into coordination numbers, the geometry of the hydration shell, and the kinetics of ligand (water molecule) exchange, which are difficult to obtain solely through experimental means. acs.orgacs.orgnih.gov

A significant challenge in simulating Sc3+ is its intermediate ionic radius (0.75 Å for six-coordination), which falls between that of the strictly 6-coordinate Al3+ and the larger lanthanide ions that typically show 8- or 9-coordination. acs.org This unique size suggests that the coordination environment of Sc3+ is complex and potentially flexible. To accurately model this, researchers have developed effective Sc³⁺–water two-body interaction potentials derived from first-principles ab initio calculations. These potentials are then used in classical MD simulations to model the behavior of the ion in a large box of water molecules over time. acs.org

A combined QM, MD, and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy study revealed a unique and well-defined hydration structure for Sc3+ in water. The simulation results indicated that the Sc3+ ion organizes the surrounding water molecules into a capped square antiprism (SAP) geometry. acs.org In this arrangement, eight water molecules are located at the vertices of a square antiprism, with a ninth water molecule occupying a "capping" position at an unusually long distance from the central ion. acs.org This far-coordinated water molecule is a key feature of the Sc3+ hydration shell, and despite its distance, it exhibits a degree of structural order comparable to the other eight water molecules in the first solvation shell. acs.org

Despite the strong electrostatic interactions between the trivalent Sc3+ ion and the oxygen atoms of the water molecules, the hydration shell is surprisingly labile. The presence of the distant, capping water molecule facilitates a low-energy pathway for water molecules to exchange positions within the first solvation shell and with water molecules in the bulk solvent. This dynamic nature is a critical aspect of Sc3+'s reactivity and ligand substitution reactions in aqueous environments. acs.org

ParameterValueDescriptionSource
Coordination Geometry Capped Square Antiprism (SAP)A structure with eight water molecules at the vertices of a SAP and a ninth, distant capping water molecule. acs.org
Primary Shell Coordination 8 + 1Eight closely associated water molecules and one far-coordinated water molecule comprise the first solvation shell. acs.org
Ionic Radius (6-Coordination) 0.75 ÅThe effective ionic radius for a scandium ion coordinated by six ligands. acs.org
Hydration Shell Dynamics LabileThe water molecules in the hydration shell can exchange positions relatively easily, both within the shell and with the bulk solvent. acs.org

Computational Prediction of Sc3+ Binding Selectivity and Affinity

Computational methods are instrumental in predicting and rationalizing the high binding affinity and selectivity of the scandium(III) ion for specific ligands. These studies employ techniques ranging from Density Functional Theory (DFT) to ab initio calculations to quantify the interactions between Sc3+ and various chelating agents and materials. nih.govresearchgate.netresearchgate.net The strong Lewis acid character of Sc3+ and its high charge density, a consequence of its +3 charge and small ionic radius, are identified as key drivers for its strong and selective binding properties. nih.govacs.org

One prominent example of computationally-guided design is the development of a metal-imprinted covalent organic framework (MICOF-33) for the selective capture of Sc3+. berkeley.edu This material was designed with coordination sites that are templated for the Sc3+ ion. After removal of the template ion, the framework exhibits a remarkable affinity and selectivity for Sc3+ even in highly acidic conditions and in the presence of a wide array of competing metal ions. berkeley.edu Computational predictions align with experimental findings that show the framework can selectively adsorb Sc3+ over common impurity ions like Fe3+ and La3+, a notoriously difficult separation to achieve due to their similar ionic radii and electronegativities. berkeley.edu The framework's high distribution coefficient (Kd) of 1.01 × 10⁶ mL g⁻¹ at low concentrations signifies a very strong binding affinity. berkeley.edu

Scandium(III) Adsorption and Selectivity by MICOF-33

ParameterValueConditionsSource
Saturation Capacity52.7 mg g⁻¹Aqueous HCl, pH 5.5, 298 K berkeley.edu
Distribution Coefficient (Kd)1.01 × 10⁶ mL g⁻¹Initial Sc³⁺ concentration of 2 ppm berkeley.edu
Selectivity Coefficient (Sc³⁺/Fe³⁺)43Aqueous HCl, pH ~3 berkeley.edu
Selectivity Coefficient (Sc³⁺/La³⁺)> 1.10 × 10²Aqueous HCl, pH ~3 berkeley.edu

In the context of radiopharmaceuticals, DFT calculations have been used to compare the bonding of Sc3+ with various multidentate ligands. nih.gov These studies are vital for developing stable chelators for scandium radioisotopes (⁴³Sc, ⁴⁴Sc, ⁴⁷Sc) used in medical imaging and therapy. The calculations confirm that octadentate ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) form exceptionally stable complexes with Sc3+. nih.govresearchgate.net Natural Energy Decomposition Analysis (NEDA) of these complexes reveals high interaction energies, quantifying the strong bond. The computed stability constants (log K) are extremely high, indicating that the complexes, once formed, are very stable against dissociation. researchgate.net These computational predictions are consistent with experimental measurements and underscore the suitability of ligands like DOTA and its derivatives for sequestering Sc3+ in biological systems. nih.govresearchgate.net

Computed and Experimental Stability of Sc(III) Complexes

LigandStability Constant (log KScL)Coordination PreferenceSource
DOTA30.79Octacoordination (8) researchgate.net
DTPA27.43Octacoordination (8) nih.govresearchgate.net

Catalytic Applications of Scandium Iii Ion

Scandium(III) as a Lewis Acid Catalyst in Organic Synthesis

Scandium(III) acts as a Lewis acid by accepting electron pairs from substrates, thereby polarizing and activating them towards nucleophilic attack or other transformations. publish.csiro.au This activation lowers the activation energy of the reaction pathway, leading to increased reaction rates. libretexts.orglibretexts.org

Reaction Mechanisms and Transition State Analysis

In Lewis acid catalyzed reactions, the catalyst interacts with a reactant to form an intermediate, which then proceeds to form the product and regenerate the catalyst. libretexts.org The transition state is a high-energy configuration along the reaction coordinate that the reacting system passes through. dalalinstitute.com Catalysts work by providing an alternative reaction pathway with a lower-energy transition state. libretexts.orglibretexts.org

For Sc³⁺-catalyzed reactions, the Lewis acidic scandium ion typically coordinates to an electron-rich functional group in the substrate, such as a carbonyl oxygen. This coordination increases the electrophilicity of the carbon atom adjacent to the activated group, making it more susceptible to attack by a nucleophile.

For example, in Diels-Alder reactions catalyzed by Sc(OTf)₃, the scandium ion coordinates with the dienophile, enhancing its electrophilicity and promoting the cycloaddition with a diene. scandium.org Studies on the mechanism of Sc(OTf)₃-catalyzed Diels-Alder reactions have shown that the dienophile-Sc(OTf)₃ complex is a reactive intermediate. nih.gov

In aldol-type reactions, Sc³⁺ can activate carbonyl compounds or facilitate the formation of enolate intermediates. researchgate.netnih.gov The specific mechanism can depend on the reaction conditions and the nature of the substrates and catalyst system used. For instance, in the hydroxymethylation of dimethylsilyl enolates catalyzed by scandium(III) fluoride (B91410) (ScF₃), the catalyst exhibits unique reactivity and selectivity towards dimethylsilyl enolates over trimethylsilyl (B98337) enolates. organic-chemistry.orgalfa-chemistry.com

Transition state analysis in Sc³⁺-catalyzed reactions often involves computational studies and experimental techniques to understand the geometry and energy of the transition state, providing insights into the factors governing reactivity and selectivity. dalalinstitute.comrsc.orgacs.org

Influence of Counterions (e.g., Triflate, Fluoride)

The nature of the counterion associated with the Sc³⁺ ion can significantly influence its catalytic activity and selectivity. Triflate (OTf⁻) is a common counterion for scandium in Lewis acid catalysis, particularly due to the resulting salt, Sc(OTf)₃, being water-stable and highly effective. researchgate.netx-mol.netdu.ac.inresearchgate.net The weakly coordinating nature of the triflate anion allows the Sc³⁺ ion to readily interact with substrate molecules.

Other counterions can lead to different catalytic behaviors. For instance, scandium(III) fluoride (ScF₃) has been shown to act as a novel water-compatible Lewis acid catalyst with distinct properties compared to Sc(OTf)₃ or other metal fluorides. organic-chemistry.orgalfa-chemistry.com In the hydroxymethylation of dimethylsilyl enolates, ScF₃ demonstrated unique selectivity, highlighting the impact of the fluoride counterion on the catalytic activity. organic-chemistry.orgalfa-chemistry.com

Role of Water in Sc³⁺-Catalyzed Reactions

One of the notable advantages of Sc³⁺, particularly as Sc(OTf)₃, is its compatibility with water. researchgate.netx-mol.netdu.ac.inresearchgate.net Unlike many conventional Lewis acids that are deactivated by water through hydrolysis, Sc(OTf)₃ remains catalytically active in aqueous environments. x-mol.netdu.ac.inresearchgate.net This water compatibility is attributed to the stability of the hydrated scandium ion, which exists as [Sc(H₂O)₆]³⁺ in water. researchgate.netpublish.csiro.au

The presence of water in Sc³⁺-catalyzed reactions can have various effects. Water can act as a solvent, allowing reactions to be carried out in environmentally friendly conditions. researchgate.netnih.gov It can also influence the reaction rate and selectivity through effects such as the hydrophobic effect, hydrogen bonding, and protonation. rsc.orgrsc.org The hydrophobic effect in water can promote tighter transition states, potentially enhancing selectivity. rsc.orgrsc.org Hydrogen bonding can also play a role in stabilizing transition states. rsc.orgrsc.org

In some Sc³⁺-catalyzed reactions, water can even be involved in the catalytic cycle, for example, by facilitating proton transfer or catalyst regeneration. rsc.org The ability to perform Sc³⁺-catalyzed reactions in water or aqueous media expands the scope of applicable substrates and reaction conditions.

Asymmetric Catalysis Mediated by Chiral Sc³⁺ Complexes

Chiral scandium(III) complexes have proven to be effective catalysts for asymmetric transformations, allowing for the synthesis of enantiomerically enriched products. mdpi.comthieme-connect.de The ability of Sc³⁺ to accommodate various coordination numbers (from 6 to 12, primarily influenced by ligand steric hindrance) makes it suitable for complexation with diverse chiral ligands, enabling fine-tuning of the chiral environment around the metal center. thieme-connect.de

Ligand Design for Enantioselective Transformations

The design of chiral ligands is crucial for achieving high enantioselectivity in Sc³⁺-catalyzed reactions. rsc.orgacs.orgnih.gov The ligand coordinates to the Sc³⁺ ion, creating a chiral environment that differentiates between enantiotopic faces or groups of the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer over the other. rsc.org

Various types of chiral ligands have been successfully employed with Sc³⁺ for asymmetric catalysis, including bidentate ligands like BINOL derivatives with oxygen donors, tridentate ligands such as Pybox with nitrogen donors, and tetradentate ligands like N,N'-dioxide amides. thieme-connect.de The specific structure and steric and electronic properties of the ligand are critical for inducing asymmetry. nih.govcsic.es Bulky groups at specific positions on the ligand can create steric interactions that favor one transition state over another, influencing the stereochemical outcome. rsc.orgnih.govchinesechemsoc.org

Examples of effective chiral ligands include Pybox ligands thieme-connect.comnsf.gov, N,N'-dioxide ligands researchgate.netnih.govmdpi.comrsc.org, and enlarged Salen-like ligands mdpi.com. The optimization of ligand structure is often an iterative process involving synthesis and evaluation in the target asymmetric reaction.

Stereochemical Outcomes and Factors

The stereochemical outcome of an asymmetric Sc³⁺-catalyzed reaction is determined by the relative energies of the diastereomeric transition states leading to the different enantiomers. rsc.org The chiral catalyst-substrate complex interacts through various forces, including steric interactions and noncovalent interactions, which stabilize one transition state more than the others, resulting in enantioselectivity. rsc.orgacs.orgnih.gov

Factors influencing stereochemical outcomes in Sc³⁺-catalyzed asymmetric reactions include:

Ligand Structure: As discussed above, the design of the chiral ligand is paramount in creating the appropriate chiral environment. rsc.orgacs.orgnih.gov

Substrate Structure: The nature of the reacting substrates, including their electronic and steric properties, plays a significant role in how they interact with the chiral catalyst and the resulting transition states. rsc.org

Counterion: While triflate is common, the counterion can affect the catalyst's solubility and potentially influence interactions within the chiral complex, impacting stereoselectivity. nsf.gov

Solvent: The solvent can affect the catalyst's activity, the stability of intermediates, and the noncovalent interactions within the transition state, thereby influencing enantioselectivity. csic.eschinesechemsoc.org

Temperature: Temperature affects the energy difference between competing transition states; lower temperatures often lead to higher enantioselectivity by increasing the energy difference between diastereomeric transition states.

Additives: The presence of additives can sometimes improve yield, rate, or selectivity by influencing the catalyst's behavior or interacting with substrates. mdpi.com

Detailed studies, including kinetic analysis and computational modeling, are often employed to understand the factors controlling stereochemistry and to predict the stereochemical outcomes of asymmetric Sc³⁺-catalyzed reactions. rsc.orgnsf.govnih.gov

Scope and Limitations of Sc³⁺-Catalyzed Reactions

Sc³⁺ catalysis, particularly with Sc(OTf)₃, has a broad scope in organic synthesis, facilitating numerous reaction types. These include significant carbon-carbon bond formation reactions, C-H functionalization, and various cascade reactions. x-mol.netresearchgate.net The versatility of Sc³⁺ catalysts is further enhanced by their ability to operate under mild conditions and, in many cases, in aqueous media. organic-chemistry.orgthieme-connect.de

However, limitations can arise depending on the specific reaction and catalyst system. For instance, while Sc(OTf)₃ shows high catalytic activity, its solubility and homogeneity in certain organic solvents like dichloromethane (B109758) can affect reproducibility. acs.org In some asymmetric catalytic systems involving chiral ligands, the solvent composition can significantly impact the reaction yield and enantioselectivity, with different observations noted between non-asymmetric and asymmetric versions of the same reaction. researchgate.net Additionally, in heterogeneous systems, such as those involving micellar conditions, the reaction rate can be influenced by factors like the saturation of the scandium species on the micelle surface. rsc.org While Sc³⁺ is generally considered redox-innocent, its involvement in single electron transfer processes in photoinduced reactions can occur through coordination or complex formation, which was initially considered a limitation for its use as a sole photoredox catalyst. chemrxiv.orgresearchgate.netchemrxiv.orgaminer.cn

Carbon-Carbon Bond Formation (e.g., Aldol (B89426), Michael, Allylation, Cycloadditions)

Sc³⁺ catalysts are highly effective in promoting various carbon-carbon bond formation reactions. Sc(OTf)₃ has a long history in facilitating reactions such as aldol, Michael, allylation, Friedel-Crafts acylations, Diels-Alder, Mannich, and cycloadditions, including cyclopropanation. x-mol.netresearchgate.net

In aldol reactions, chiral N,N'-dioxide-Sc(III) complexes have been developed for asymmetric aldol-type reactions between arylglyoxal derivatives and 2-oxindoles, yielding products with high enantioselectivities. researchgate.net Direct-type aldol reactions with formaldehyde (B43269), also known as hydroxymethylation, catalyzed by scandium-bipyridine ligand complexes under micellar conditions have been studied, revealing first-order dependency on both substrate and catalyst in initial rate assays for direct-type reactions. rsc.org

Sc(OTf)₃ is also an efficient catalyst for direct allylation reactions of various alcohols, including benzylic, allylic, propargylic, and aliphatic alcohols, with allylsilanes under mild and neutral conditions. acs.org These reactions are proposed to proceed via a β-silyl group-stabilized carbocation intermediate. acs.org

In cycloaddition reactions, chiral scandium complexes have been employed. For example, a chiral scandium complex formed in situ from Sc(OTf)₃ and a chiral Pybox ligand catalyzed a [3+2] cycloaddition, leading to chiral silylated cyclopentene-spirooxindoles with high diastereoselectivities and enantioselectivities. mdpi.com Asymmetric [3+2] cycloadditions of diaziridines and α-substituted diazoesters with enones have also been successfully catalyzed by chiral scandium complexes, yielding chiral 1,5-diazabicyclo[3.3.0]octanes and 1-pyrazolines, respectively, often with good yields and selectivities. mdpi.com

C-H Functionalization

Sc³⁺ catalysis plays a role in C-H functionalization reactions. Highly chemo- and regio-selective C-H bond functionalization of unactivated arenes with propargyl α-aryl-α-diazoacetates has been achieved using scandium catalysis. researchgate.net This protocol allows for the functionalization of a variety of arenes without the need for a directing group or ligand, highlighting the synergistic effect of the scandium triflate catalyst and the diazoacetate reagent. researchgate.net Recent research has also demonstrated the use of Sc(OTf)₃ as a sole visible light photocatalyst for direct and mild aerobic oxidative C-H functionalization of aromatic substrates, specifically at the benzylic position, and direct cyanation of the aromatic ring. chemrxiv.orgresearchgate.netchemrxiv.orgzenodo.org

Hydroxymethylation

Scandium(III) compounds, particularly scandium(III) fluoride (ScF₃) and scandium tris(dodecylsulfate) [Sc(DS)₃], have shown utility in hydroxymethylation reactions. ScF₃ has been identified as a novel catalyst for the hydroxymethylation of dimethylsilyl (DMS) enolates using aqueous formaldehyde solutions in aqueous media. organic-chemistry.orgthieme-connect.dethieme-connect.com This reaction efficiently produces β-hydroxy ketones in good to excellent yields under mild aqueous conditions. organic-chemistry.orgthieme-connect.dethieme-connect.com Notably, ScF₃ exhibits unique reactivity, preferentially activating DMS enolates while trimethylsilyl (TMS) enolates react sluggishly under the same conditions, distinguishing it from conventional Lewis acid or fluoride ion catalyzed reactions. organic-chemistry.orgthieme-connect.de

Asymmetric hydroxymethylation reactions have also been explored using Sc(DS)₃ in combination with chiral ligands under micellar conditions in water. rsc.orgu-tokyo.ac.jp This system allows for the catalytic asymmetric hydroxymethylation of ketones with formaldehyde. rsc.orgu-tokyo.ac.jp

Detailed research findings on ScF₃-catalyzed hydroxymethylation of DMS enolates are summarized in the table below:

Substrate (DMS Enolate)Catalyst Amount (mol%)Formaldehyde (equiv)SolventTime (h)Temp (°C)Yield (%)Ref.
(Z)-dimethyl(1-phenylprop-1-enyloxy)silane105THF-H₂O (9:1)40r.t.89 thieme-connect.dethieme-connect.com
(Z)-dimethyl(1-phenylprop-1-enyloxy)silane105THF-H₂O (9:1)74088 thieme-connect.de
(Z)-dimethyl(1-phenylprop-1-enyloxy)silane205THF-H₂O (9:1)40r.t.92 organic-chemistry.org

Note: r.t. = room temperature

Photoredox Catalysis Involving Redox-Innocent Sc³⁺

While traditionally considered redox-innocent, the Sc³⁺ cation can participate in single electron transfer (SET) processes in photoinduced reactions. chemrxiv.orgresearchgate.netchemrxiv.orgaminer.cn This can occur through coordination to an organophotoredox catalyst, which modifies its redox behavior, or through the formation of a scandium–superoxide (B77818) anion complex (Sc³⁺-O-O•⁻) following electron transfer from a light-absorbing, redox-active compound. chemrxiv.orgresearchgate.netchemrxiv.org

Recent studies have demonstrated that Sc(OTf)₃ can act as a sole visible light photocatalyst. chemrxiv.orgresearchgate.netchemrxiv.orgzenodo.org This groundbreaking research shows that Sc(OTf)₃ can catalyze direct and mild aerobic oxidative C-H functionalization of aromatic substrates at the benzylic position and facilitate direct cyanation of aromatic rings under visible light irradiation. chemrxiv.orgresearchgate.netchemrxiv.orgzenodo.org The photocatalytic activity is attributed, in part, to the weak absorption of Sc(OTf)₃ in the visible light region (around 400 nm) and its blue fluorescence upon excitation. chemrxiv.org This expands the potential applications of Sc³⁺ in photoredox catalysis, particularly for transformations that may not be achievable in the dark. researchgate.net Both electron-donating and electron-deficient aromatic compounds have shown promising photocatalytic activity under these conditions, although highly electron-deficient substrates may exhibit resistance to oxidation. chemrxiv.org

Scandium Iii Ion in Advanced Materials Science

Incorporation of Sc3+ into Crystalline Lattices and Frameworks

The scandium(III) ion (Sc3+), owing to its unique combination of small ionic radius, +3 charge, and d⁰ electronic configuration, serves as a powerful tool for modifying the properties of crystalline materials. Its incorporation into host lattices can induce significant changes in crystal structure, electronic properties, and optical performance.

Modification of Electronic Band Structure (e.g., Heusler Compounds, Fluorides)

The electronic band structure of a material dictates its electrical and optical properties. The incorporation of Sc3+ can fundamentally alter this structure by introducing new energy levels, changing the density of states, and modifying the band gap.

Heusler Compounds: Heusler compounds are a class of materials studied for their diverse electronic and magnetic properties, which are often guided by the Slater-Pauling rule relating valence electron count to magnetic moment. aps.org First-principles calculations on novel scandium-based full-Heusler compounds, such as Sc₂CoSi and Sc₂CoGe, reveal their potential as advanced electronic materials. arxiv.org These studies predict that materials like Sc₂CoSi and Sc₂CoSn are half-metallic, a state where one spin channel is metallic while the other is semiconducting, with calculated indirect band gaps of 0.544 eV and 0.408 eV, respectively. arxiv.org Doping can be a powerful tool to modify these properties, capable of either inducing or destroying the half-metallic character of a Heusler alloy. arxiv.org

Fluorides and Oxides: While direct studies on Sc3+ doping in simple fluorides are specific, broader research into anion doping provides context. For example, fluoride (B91410) doping in indium oxide has been shown to increase the band gap in the crystalline phase while decreasing it in the amorphous phase, demonstrating the profound impact of dopants on electronic structure. fsu.edu In related oxide systems, such as the scandium nitride (ScN) monolayer, which is an indirect-gap semiconductor, doping can induce significant changes. rsc.org For instance, F-doping in ScN causes a large reduction in the band gap, while doping with other elements can transform the material into a magnetic semiconductor or a half-metal. rsc.org

Table 2: Predicted Electronic Properties of Sc-Based Heusler Compounds
CompoundPredicted PropertyCalculated Band Gap (eV)Reference
Sc₂CoSiHalf-metallic0.544 arxiv.org
Sc₂CoSnHalf-metallic0.408 arxiv.org
Sc₂CoGeNot half-metallicN/A arxiv.org

Crystal Field Engineering in Sc3+-Doped Luminescent Materials

Crystal field engineering is a deliberate strategy to modify the local electronic environment around a luminescent ion to tune its light-emitting properties. rsc.orgcapes.gov.br Doping with Sc3+ is a highly effective method for this purpose, as its small size and stable charge create significant, predictable changes in the crystal field of the host material.

When a luminescent ion like Cr3+ or Er3+ is placed within a crystal, its energy levels are split by the electric field generated by the surrounding ions (the crystal field). The strength and symmetry of this field dictate the energies of light absorption and emission. By substituting a host cation with Sc3+, the positions of the surrounding ions are altered, thereby modifying the crystal field.

For example, in near-infrared (NIR) phosphors like Cr3+-doped SrGa₁₂O₁₉, introducing Sc3+ ions into the Ga3+ sites adjusts the crystal field strength, resulting in a desirable broadening of the NIR emission spectrum. rsc.orgresearchgate.net Similarly, in Y₂O₃ nanoparticles doped with Er³⁺, the substitution of Y³⁺ with the smaller Sc³⁺ enhances the crystal field and reduces the local site symmetry, leading to improved luminescence. nih.govacs.org In ScBO₃:Cr³⁺ phosphors, the Cr³⁺ ions occupy Sc³⁺ sites that possess a relatively weak crystal field, which results in an intense and broad NIR emission, making the material suitable for NIR light-emitting diodes (LEDs). scienceopen.comnih.gov

Scandium(III)-Based Covalent Organic Frameworks (Sc-COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. The integration of metal ions like Sc3+ into these frameworks opens new avenues for creating materials with tailored functionalities for catalysis, gas storage, and selective separations.

Design and Synthesis of Sc-COFs

The design of Sc-COFs is a prime example of reticular chemistry, where the geometry and connectivity of molecular building blocks are controlled to direct the assembly of a desired network structure. A successful strategy involves a synergistic approach combining coordination chemistry with traditional COF synthesis. researchgate.netresearchgate.net

The process often begins by designing a scandium coordination complex that mimics the size, geometry, and functionality of one of the organic building units of a target COF. berkeley.eduresearchgate.net For instance, a trigonal scandium complex can be prepared to act as a node, which is then co-polymerized with organic linkers. researchgate.net

A common synthesis method is the solvothermal reaction of the constituent components. For example, Sc-COFs can be prepared by reacting a scandium source, such as Sc(C₈H₈NO₂)₃, with organic linkers like 1,3,5-triformylphloroglucinol and p-phenylenediamine (B122844) in a suitable solvent mixture. berkeley.edu By carefully controlling the molar ratio of the scandium complex to the purely organic building blocks, a series of crystalline Sc-COFs can be produced with precisely tunable levels of scandium incorporation. berkeley.eduresearchgate.net Other methods, including hydrothermal and microwave-assisted synthesis, have also been successfully employed to create scandium-based frameworks. acs.orgnih.gov

Metal-Imprinted COFs (MICOFs) for Selective Sc3+ Capture

A particularly innovative application of Sc-COFs is in the creation of highly selective adsorbents for scandium recovery. This is achieved through a process of metal imprinting, which creates a Metal-Imprinted Covalent Organic Framework (MICOF). researchgate.net

The procedure involves two key steps:

Templating: A Sc-COF with a high density of scandium ions is synthesized. researchgate.netberkeley.edu

Imprinting: The Sc3+ ions are chemically removed (leached) from the crystalline framework. This leaves behind vacant coordination sites that are perfectly shaped and chemically tailored to re-bind Sc3+ ions, creating a "memory" of the metal template. researchgate.netresearchgate.netresearchgate.net

The resulting MICOFs demonstrate exceptional performance in selectively capturing Sc3+ ions. They exhibit high affinity and capacity, even in highly acidic solutions and in the presence of a large excess of competing metal ions like Fe3+ and La3+, which are commonly found with scandium in ores. researchgate.netescholarship.orgnih.gov The selectivity of these MICOFs for scandium has been shown to surpass that of all previously reported adsorbent materials. researchgate.netresearchgate.net An intriguing finding is that the templating ion does not have to be scandium itself; COFs templated with other abundant transition metals can also produce MICOFs that are highly selective for Sc3+. berkeley.edu This highlights the versatility of the imprinting approach for designing next-generation materials for selective metal ion capture. berkeley.edu

Compound and Ion List

NameFormula
Scandium(III) ionSc³⁺
Strontium HexaferriteSrFe₁₂O₁₉
Yttrium(III) ionY³⁺
Iron(III) ionFe³⁺
Ytterbium(III) ionYb³⁺
Yttrium Oxide (Yttria)Y₂O₃
Scandium Oxide (Scandia)Sc₂O₃
Erbium(III) ionEr³⁺
Lutetium Aluminum Gallium GarnetLu₃Al₂.₅Ga₂.₅O₁₂
Aluminum ionAl³⁺
Gallium(III) ionGa³⁺
Manganese-Zinc FerriteMn-Zn Ferrite
Scandium Cobalt Silicon Heusler AlloySc₂CoSi
Scandium Cobalt Germanium Heusler AlloySc₂CoGe
Scandium Cobalt Tin Heusler AlloySc₂CoSn
Indium OxideIn₂O₃
Fluoride ionF⁻
Scandium NitrideScN
Chromium(III) ionCr³⁺
Strontium Gallium OxideSrGa₁₂O₁₉
Lanthanum Scandium BorateLaSc₃B₄O₁₂
Scandium BorateScBO₃
1,3,5-triformylphloroglucinolC₉H₆O₆
p-phenylenediamineC₆H₈N₂
Lanthanum(III) ionLa³⁺

Coordination Templating Approaches in COF Synthesis

The precise incorporation of metal ions into Covalent Organic Frameworks (COFs) presents a significant opportunity to diversify their structural and functional properties. A notable advancement in this area is the use of coordination templating, where a metal ion directs the assembly of the framework, and its subsequent removal can create highly specific binding sites. The scandium(III) ion (Sc³⁺) has been effectively utilized in this approach to create "metal-imprinted" COFs with exceptional selectivity for Sc³⁺ capture. berkeley.eduescholarship.orgresearchgate.net

The synthesis strategy involves a combination of coordination chemistry and reticular chemistry. berkeley.eduescholarship.orgresearchgate.net Frameworks are constructed using a mixture of a standard ditopic organic linker, such as p-phenylenediamine, and a tritopic scandium coordination complex designed to mimic the size and geometry of the organic building units. berkeley.eduescholarship.orgresearchgate.net By varying the ratio of the organic ligand to the scandium complex, a series of crystalline Sc-COFs can be synthesized with finely tunable levels of scandium incorporation. berkeley.eduescholarship.orgresearchgate.net

A key feature of this method is the ability to remove the Sc³⁺ ions from the framework post-synthesis. This process, often achieved through acid treatment, results in a "metal-imprinted" COF (MICOF). berkeley.eduresearchgate.netresearchgate.net The resulting material contains vacant coordination sites that are pre-organized for the selective rebinding of Sc³⁺. berkeley.eduresearchgate.net These imprinted frameworks exhibit a strong affinity and high capacity for Sc³⁺ ions, even in acidic conditions and in the presence of a variety of competing metal ions like La³⁺ and Fe³⁺, outperforming many existing scandium adsorbents. berkeley.eduescholarship.orgresearchgate.net Research has demonstrated that the MICOF with the highest density of these imprinted sites is particularly effective at selectively capturing Sc³⁺. berkeley.edu

Interestingly, the templating ion does not necessarily have to be Sc³⁺ itself. Frameworks synthesized using more abundant divalent transition metal ions as templates can also yield MICOFs that are highly selective for scandium(III) ions. berkeley.edu This highlights the versatility of the coordination templating approach for creating tailored materials for selective metal ion capture. researchgate.net

Table 1: Scandium(III) Ion Uptake in Metal-Imprinted Covalent Organic Framework (MICOF)

Role of Sc³⁺ in Ceramic and Solid Oxide Fuel Cell Applications (Mechanism Focus)

The scandium(III) ion plays a crucial role in enhancing the performance of certain advanced ceramics, particularly those used as electrolytes in Solid Oxide Fuel Cells (SOFCs) and in piezoelectric thin films. The mechanism of action is primarily rooted in the ion's specific size and its ability to create beneficial structural modifications within the ceramic lattice.

In the context of SOFCs, zirconia (ZrO₂) is a common electrolyte material. However, pure zirconia does not have high ionic conductivity at typical SOFC operating temperatures. To improve this, it is doped with other oxides, a process known as stabilization. Scandia (Sc₂O₃)-stabilized zirconia (ScSZ) has demonstrated the highest ionic conductivity among zirconia-based electrolytes. lasphub.com The mechanism for this enhancement is twofold. Firstly, when Sc³⁺ is substituted for Zr⁴⁺ in the zirconia lattice, it creates oxygen vacancies to maintain charge neutrality. mdpi.com These oxygen vacancies are the charge carriers, allowing for the migration of oxide ions (O²⁻) through the electrolyte, which is the fundamental process of electrical conduction in an SOFC. mdpi.comresearchgate.net

Secondly, the ionic radius of Sc³⁺ (approximately 0.87 Å) is very similar to that of Zr⁴⁺ (approximately 0.84 Å). lasphub.com This close size match minimizes the lattice strain and distortion caused by the dopant, which in turn reduces the activation enthalpy for the migration of oxygen ions. researchgate.net This lower energy barrier facilitates more efficient ion transport, resulting in superior ionic conductivity compared to other common dopants like yttria (Y₂O₃), where the size mismatch between Y³⁺ and Zr⁴⁺ is larger.

A similar principle of lattice modification is at play in scandium-doped aluminum nitride (AlScN) ceramics, which are valued for their piezoelectric properties. When Sc³⁺ ions are substituted for Al³⁺ ions in the aluminum nitride (AlN) crystal structure, it induces a significant lattice distortion. scilit.com This is because the Sc³⁺ ion is considerably larger than the Al³⁺ ion. scilit.com This structural distortion leads to an enhancement of the material's polarization response and a significant increase in its piezoelectric coefficient and dielectric constant. scilit.commdpi.commdpi.com For instance, doping AlN with scandium can increase the piezoelectric coefficient d₃₃ by several hundred percent. mdpi.comresearchgate.net

Table 2: Effect of Sc³⁺ Doping on Ceramic Properties

Interplay of Sc³⁺ with Magnetic Properties in Materials

The scandium(III) ion, being a d⁰ ion, is inherently non-magnetic. osti.gov However, its introduction into magnetic materials can lead to complex and often counterintuitive changes in their magnetic properties. The primary mechanism through which Sc³⁺ exerts its influence is by occupying specific crystallographic sites, thereby altering the magnetic superexchange interactions between neighboring magnetic ions.

A striking example is observed in gadolinium-germanium ((Gd₁₋ₓScₓ)₅Ge₄) alloys. Counterintuitively, the partial replacement of the strongly magnetic gadolinium (Gd) with non-magnetic scandium (Sc) can enhance ferromagnetic interactions and increase the Curie temperature. osti.gov This is attributed to the role of the 3d¹ electrons of the scandium atoms in mediating the magnetic interactions between gadolinium atoms in adjacent layers of the crystal structure. osti.gov

Table 3: Influence of Sc³⁺ on Magnetic Properties of Various Materials

Environmental Chemistry of Scandium Iii Ion

Chemical Speciation of Sc3+ in Natural Aquatic Systems

Chemical speciation, which describes the distribution of an element among different chemical forms, is critical to understanding the bioavailability, toxicity, and transport of Sc3+ in the environment. frontiersin.orgnih.govnih.gov In natural waters, the speciation of Sc3+ is dominated by hydrolysis and complexation with available ligands. nih.gov

The Sc3+ ion is highly susceptible to hydrolysis, a reaction in which water molecules split and the resulting hydroxide (B78521) ions (OH-) bond to the metal cation. This process begins even in acidic conditions, starting at a pH of approximately 2.5. researchgate.net In aqueous solutions, Sc3+ exists as a hydrated ion, with evidence pointing to coordination numbers ranging from six to eight. researchgate.netresearchgate.net Raman spectroscopy studies suggest that in perchlorate (B79767) solutions, the hexaaqua-Sc(III) ion, [Sc(H₂O)₆]³⁺, is the stable form. researchgate.net

As pH increases, a series of hydrolysis products are formed. Below pH 4, aqueous Sc(III) is relatively stable, but between pH 4 and 7, hydrolysis leads to the formation of ScOH²⁺. researchgate.net Further increases in pH result in the formation of various polynuclear complexes. Research combining ultracentrifugation and acidity measurements has identified several key hydrolyzed species in scandium perchlorate solutions. rsc.org The primary products of hydrolysis are considered to be ScOH²⁺ and the dimeric species Sc₂(OH)₂⁴⁺. scispace.com At higher concentrations and pH levels, more complex polynuclear species such as Sc₃(OH)₄⁵⁺ and Sc₃(OH)₅⁴⁺ can also form. rsc.org Ultimately, in neutral to alkaline conditions (pH 7-11), the insoluble precipitate scandium hydroxide, Sc(OH)₃, is formed. researchgate.netrsc.org The solubility product constant (Ksp) for Sc(OH)₃ at 25°C has been reported as 2.22 × 10⁻³¹. researchgate.net

Below is an interactive table summarizing the key hydrolysis reactions and their formation constants.

ReactionLog Formation Constant (β)Reference
Sc³⁺ + H₂O ⇌ ScOH²⁺ + H⁺-5.11 ± 0.09 rsc.org
2Sc³⁺ + 2H₂O ⇌ Sc₂(OH)₂⁴⁺ + 2H⁺-6.14 ± 0.02 rsc.org
3Sc³⁺ + 4H₂O ⇌ Sc₃(OH)₄⁵⁺ + 4H⁺-13.00 ± 0.06 rsc.org
3Sc³⁺ + 5H₂O ⇌ Sc₃(OH)₅⁴⁺ + 5H⁺-17.47 ± 0.03 rsc.org

As a hard acid, the Sc3+ ion preferentially forms complexes with hard bases like hydroxide, fluoride (B91410), sulfate (B86663), and phosphate (B84403) ions. researchgate.net

Hydroxide: Beyond simple hydrolysis, hydroxide ions are significant ligands for scandium. Experimental studies on the solubility of scandium oxide (Sc₂O₃) in hydrothermal solutions have identified the formation of stable hydroxide complexes, specifically Sc(OH)₂⁺ and Sc(OH)₃°. researchgate.net The stability of these complexes suggests that hydroxide can be an important ligand for scandium transport in hydrothermal fluids, particularly at high pH. researchgate.net

The table below shows the formation constants for these hydroxide complexes at various temperatures.

ComplexTemperature (°C)Log Formation Constant (log β)
Sc(OH)₂⁺10010.29 ± 0.07
15010.32 ± 0.07
20010.35 ± 0.19
25010.91 ± 0.20
Sc(OH)₃°10027.22 ± 0.68
15026.66 ± 1.35
20027.04 ± 0.13
25028.02 ± 0.14
Data from researchgate.net

Chloride: While scandium chloride (ScCl₃) is highly soluble in water, studies of scandium behavior in hydrothermal fluids indicate that scandium does not form stable complexes with chloride ions. researchgate.netwikipedia.org Experiments have shown that scandium concentration is independent of chloride concentration, suggesting chloride plays a negligible role in the hydrothermal transport of scandium compared to other ligands like hydroxide and fluoride. researchgate.net

Sulfate: In contrast to chloride, Sc3+ forms thermodynamically strong sulfato complexes in aqueous solutions. researchgate.net This complexation involves the replacement of water molecules in the first hydration sphere of the scandium ion by sulfate ions. researchgate.net

Fluoride: Scandium fluoride (ScF₃) is insoluble in water. wikipedia.org However, in the presence of excess fluoride ions, it can dissolve to form the complex anion [ScF₆]³⁻. wikipedia.org Scandium forms very strong complexes with fluoride, which may be a dominant means of its transport in certain hydrothermal fluids. researchgate.net

In many natural waters, particularly those rich in dissolved organic carbon (DOC), interactions with organic ligands play a major role in the speciation of Sc3+. nih.gov Scandium is considered a particle-reactive element and is known to form strong bonds with organic ligands. nih.gov Studies of boreal rivers have shown a positive relationship between the concentrations of scandium and DOC, suggesting that organic matter is crucial for mobilizing and transporting scandium in these systems. nih.gov The complexes formed with natural organic matter, such as humic and fulvic acids, often dominate scandium speciation alongside hydroxide and fluoride complexes in natural waters. nih.gov

Mobility and Fate of Sc3+ in Soil and Water Systems

The mobility of the Scandium(III) ion in most soil and water systems is generally low. This is a direct consequence of its chemical properties, namely its strong tendency to hydrolyze and its particle-reactive nature.

In aquatic systems, the fate of Sc3+ is closely tied to pH. As the pH of water approaches neutral, scandium readily precipitates as the highly insoluble scandium hydroxide, Sc(OH)₃. rsc.org This process effectively removes scandium from the dissolved phase, limiting its transport in the water column. rsc.org Furthermore, scandium exhibits a strong tendency to be scavenged from the water column onto suspended particles. researchgate.net This particle reactivity, whether through adsorption or co-precipitation, further restricts its mobility, leading to its accumulation in sediments. nih.govresearchgate.net

In soil environments, similar processes govern its mobility. The formation of insoluble hydroxides and strong complexes with soil minerals and organic matter leads to significant retention of scandium in the soil profile. Its movement into groundwater is therefore expected to be limited unless the water is highly acidic or rich in specific complexing agents that can form soluble Sc3+ species.

Geochemical Cycling and Distribution of Sc3+

Scandium is a sparsely distributed element, occurring in trace amounts in over 800 different minerals. rsc.orgwikipedia.org It is not found concentrated in large ore bodies in the same way as many other metals. The only known concentrated sources are rare minerals like thortveitite (Sc₂Si₂O₇), which can contain up to 45% scandium oxide, found primarily in Scandinavia and Madagascar. wikipedia.org

The geochemical cycle of scandium begins with its release from rocks through weathering. However, due to its rapid hydrolysis and precipitation, it is not readily transported over long distances in most aqueous systems. rsc.org Its distribution in the crust is largely controlled by magmatic processes. During the fractional crystallization of magma, scandium tends to be incorporated into ferromagnesian minerals like pyroxene, olivine, and amphibole. umd.edu This leads to its relative enrichment in mafic and ultramafic rocks compared to more felsic (silica-rich) rocks. umd.edu Consequently, significant scandium deposits are often associated with mafic intrusions, as well as related laterites and carbonatites. umd.edu

In riverine systems, scandium concentrations are generally low, ranging from approximately 40 to 3559 pmol/L, and are often linked to the amount of dissolved organic carbon, which enhances its transport. nih.gov In the marine environment, scandium's behavior is characterized by scavenging, where it is removed from the water column by binding to sinking particles. researchgate.net This process suggests that, unlike iron, its oceanic cycle is not likely to be limited by solubility constraints. researchgate.net

Analytical Methodologies for Scandium Iii Ion Detection and Quantification

Spectroscopic Methods for Sc³⁺ Trace Analysis

Spectroscopic techniques are widely employed for the determination of trace amounts of Sc³⁺ due to their sensitivity and ability to provide quantitative data.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Sc³⁺

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and accurate technique frequently used for the determination of trace elements, including Sc³⁺ researchgate.netresearching.cn. It offers advantages such as high sensitivity and resolution compared to other analytical techniques like ICP-OES researchgate.net. ICP-MS can be used for the quantitative ultra-trace analysis of rare earth elements and other trace impurities in high purity scandium metal researchgate.net.

One application of ICP-MS involves its use in conjunction with solid-phase extraction for the preconcentration and determination of trace scandium in different matrices like environmental water and geological samples psu.edu. A method utilizing Sc(III) ion-imprinted polymers (Sc-IIP) as a solid-phase extraction adsorbent coupled with ICP-MS achieved a detection limit for scandium of 0.013 ng L⁻¹ in water and 0.46 ng g⁻¹ in geological samples psu.edu. This method demonstrated recoveries ranging from 98.0% to 103% in spiked environmental water samples psu.edu.

ICP-MS is also used to control the composition of scandium concentrates, such as those containing scandium fluoride (B91410) aip.orgresearchgate.net. While ICP-MS offers high sensitivity, potential spectral and background interferences can complicate the determination of trace scandium, particularly in complex matrices like rare-earth minerals psu.edu. Interferences for the mono-isotopic ⁴⁵Sc⁺ can include polyatomic species like ¹²C¹⁶O₂¹H⁺, which can often be removed using collision/reaction cells in ICP-MS instruments thermofisher.com. In solutions with high zirconium concentrations, ⁹⁰Zr²⁺ can potentially interfere with ⁴⁵Sc⁺, although this is less common and can be addressed with high-resolution ICP-MS or triple quadrupole systems thermofisher.com. Silicon oxides (²⁸Si¹⁷O⁺, ²⁹Si¹⁶O⁺) can also cause significant interference in certain samples researching.cn.

Research findings indicate that ICP-MS is suitable for determining trace quantities of elements in aqueous extracts and has been applied to the analysis of high purity scandium metal researchgate.net. The method detection limit for scandium in metallurgical tailings using ICP-MS was reported as 0.0001% researching.cn.

X-ray Fluorescence (XRF) Spectroscopy for Sc³⁺

X-ray Fluorescence (XRF) spectroscopy is another technique applied for the analysis of scandium, particularly in solid and powder samples, as it often requires less laborious sample preparation compared to other methods aip.org. Wavelength-dispersive XRF (WD-XRF) has been applied for determining the composition of scandium concentrate, including scandium fluoride aip.orgresearchgate.net. This method involves using reference materials, such as glass beads prepared by fusing synthesized mixtures with a flux, or powder pellet reference materials aip.org.

XRF can be a suitable technique for scandium determination due to its acceptable precision and accuracy, and lower cost compared to some other methods researchgate.net. However, it may have limitations in terms of sensitivity for trace level analysis compared to techniques like ICP-MS researchgate.net. The mineralogical effect can influence the calibration in XRF analysis of geological samples, and methods like checking the 2θ angle or using peak area instead of peak intensity are employed to mitigate this researchgate.net.

Research has utilized WD-XRF to analyze scandium in industrial phosphoric acid, demonstrating its applicability for this matrix koreascience.kr.

Atomic Emission Spectroscopy (AES) for Sc³⁺

Atomic Emission Spectroscopy (AES), particularly Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is recognized as an efficient method for detecting scandium, especially in environmental samples researchgate.netmdpi.com. ICP-OES is often less impacted by spectral interferences compared to ICP-MS researchgate.net.

Flame emission in a separated nitrous oxide-acetylene flame has been shown to be a sensitive technique for the detection of rare earth elements, including scandium rsc.orgpsu.edu. This approach utilizes the atomic lines emitted in the flame rsc.orgpsu.edu.

While ICP-OES is valuable, it may not be sensitive enough for detecting very low scandium levels, often necessitating a preconcentration and separation step to enhance sensitivity and selectivity researchgate.net. Solution-cathode glow discharge (SCGD)-AES is another form of AES where the plasma directly samples from a liquid solution spectroscopyonline.com. Reported detection limits for scandium using SCGD-AES are around 2000 µg/L spectroscopyonline.com.

Research indicates that ICP-AES can reach lower determination limits for impurities in scandium, yttrium, and their oxides at the level of n × 10⁻⁴ mass fractions, while ICP-MS is capable of reaching levels of n × 10⁻⁶ mass fractions researchgate.net. Joint application of ICP-AES and ICP-MS is also employed for the analysis of scandium and yttrium oxide standard specimens researchgate.net.

Fluorescence-Based Detection Strategies for Sc³⁺

Fluorescence-based methods offer high specificity, low detection limits, and rapid response times for the detection of metal ions, including Sc³⁺ mdpi.com.

Design Principles of Fluorescent Probes for Sc³⁺

Fluorescent probes for metal ions typically consist of a fluorophore and a metal-responsive recognition domain nih.govacs.org. The design principle is based on the change in the fluorescence properties of the probe upon binding with the target metal ion mdpi.comnih.govacs.org. This change can manifest as an increase (turn-on) or decrease (turn-off) in fluorescence intensity, or a shift in emission wavelength (ratiometric sensing) nih.govacs.org.

For Sc³⁺, the design of fluorescent probes often involves ligands that can selectively coordinate with the trivalent scandium ion. The interaction between the metal ion and the probe alters the electronic or molecular structure of the sensor, leading to a change in fluorescence acs.org. A common strategy for turn-on sensors involves designing the probe such that it is self-quenched in the absence of the metal ion, and metal binding disrupts this quenching process, resulting in enhanced fluorescence nih.gov. Photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) are common photomechanisms utilized in the design of fluorescent probes acs.orgacs.org.

Research has explored the use of various organic ligands and materials for developing Sc³⁺ fluorescent probes. For example, the complexation of Sc³⁺ with ligands can be confirmed using techniques like UV-Vis and ICP-OES researchgate.net. Scandium-morin fluorescent complexes have been used in the design of fiber optic sensors for sulfate (B86663) detection, where the sensing mechanism relies on the change in fluorescence intensity of the complex induced by sulfate concentration changes dpi-proceedings.com. The interaction between sulfate ions and scandium ions is stronger than that between scandium ions and morin (B1676745), leading to fluorescence quenching upon sulfate binding dpi-proceedings.com.

Another approach involves embedding fluorescent indicators within host molecules. For instance, a highly selective "turn-on" sensor for Sc(III) was developed using quinizarin (B34044) embedded in the cavity of β-cyclodextrin researchgate.netpsu.edu. This complex was effective in basic conditions and showed tolerance to various interfering ions researchgate.netpsu.edu.

The design of probes can also involve Schiff base compounds, which have been explored for the selective detection of metal ions like Al³⁺, utilizing PET and ESIPT effects mdpi.comfrontiersin.org. While these examples are for other metal ions, the underlying principles of incorporating chelating groups and utilizing photophysical mechanisms are applicable to Sc³⁺ probe design.

Selectivity Mechanisms of Sc³⁺ Fluorescence Sensors

Achieving high selectivity for Sc³⁺ detection is challenging due to its chemical similarity to other rare earth ions nih.gov. Selectivity in fluorescent sensors is typically conferred using principles of inorganic chemistry, such as hard-soft acid-base (HSAB) theory, and by designing ligand scaffolds that preferentially bind to Sc³⁺ nih.gov.

The selectivity mechanism often relies on the specific coordination chemistry between the Sc³⁺ ion and the recognition domain of the fluorescent probe. The strong Lewis acidic nature of Sc³⁺ plays a role in its interaction with coordinating groups on the probe researchgate.netnih.gov. For example, the strong interaction between Sc³⁺ and the carboxyl groups of calcein (B42510) has been attributed to its small ionic radius, leading to high selectivity among rare earth and common metal ions nih.gov. This interaction can enhance the dispersion of the probe and consequently its absorption and fluorescence nih.gov.

Research on ion-imprinted polymers for solid-phase extraction of Sc³⁺ prior to ICP-MS analysis highlights the use of template molecules, such as Sc(III) ion-8-hydroxyquinoline complex, to create selective binding sites for Sc³⁺ psu.edu. This imprinting process enhances the selectivity of the sorbent for scandium(III) ions psu.edu.

In the case of the scandium-morin complex used for sulfate sensing, the selectivity mechanism involves the displacement of morin from the complex by sulfate ions due to the stronger ionic interaction between sulfate and scandium dpi-proceedings.com.

Studies on potentiometric sensors for Sc³⁺ have also investigated the selectivity with respect to transition metals, lanthanides, and yttrium, finding that certain developed sensors exhibit selectivity towards scandium based on the lipophilic ligands used in the polymeric membranes sciforum.netresearchgate.net.

Understanding the sensing mechanism at a molecular level is crucial for designing highly selective fluorescent probes. Research utilizing techniques like solid-state NMR, XPS, FTIR, and EPR can elucidate the interactions between Sc³⁺ and the probe material researchgate.net. For instance, studies on scandium-based metal-organic frameworks (MOFs) as fluorescent probes have investigated the interaction of metal ions with defects in the MOF structure, leading to fluorescence quenching researchgate.net.

Other Advanced Analytical Techniques for Sc3+ Determination (e.g., Potentiometric Sensors)

While inductively coupled plasma atomic emission spectrometry (ICP-AES) and inductively coupled plasma mass spectrometry (ICP-MS) are widely used for scandium quantification due to their high sensitivity and precision, other advanced techniques are being explored, offering advantages such as lower cost, portability, and faster response times researchgate.netsciforum.netsciforum.net.

Potentiometric sensors, specifically ion-selective electrodes (ISEs), represent a promising alternative for Sc3+ determination. These sensors operate based on the potential difference generated when the target ion complexes with selective ionophores within a membrane researchgate.netsciforum.net. The development of potentiometric sensors for Sc3+ in aqueous media has been a subject of research, with studies focusing on synthesizing plasticized polymeric sensor membranes incorporating various lipophilic ligands researchgate.netspbu.ru. These ligands, often suggested for liquid extraction of lanthanides and actinides, have shown pronounced sensitivity towards Sc3+ in acidic solutions researchgate.netspbu.ru. Some developed sensors have exhibited super-Nernstian slopes, around 30 mV/dec, indicating high sensitivity researchgate.netspbu.ru. Selectivity studies have demonstrated that many of these sensors are selective towards scandium over transition metals, lanthanides, and yttrium researchgate.netspbu.ru. The practical applicability of these sensors has been demonstrated in quantifying scandium in industrial solutions, such as hydrolytic sulfuric acid from titanium dioxide production researchgate.netspbu.ru.

Optical sensors are also being developed for highly selective and ultra-sensitive detection of Sc3+ ions. One approach involves incorporating reagents like 2,3-dichloro-6-(3-carboxy-2-hydroxy-1-naphthylazo)quinoxaline (DCHNAQ) into a silica (B1680970) sol-gel thin film on a glass substrate researchgate.netresearchgate.net. This type of sensor can exhibit remarkable selectivity and sensitivity, with reported limits of quantification and detection in the ng/mL range researchgate.net. The selectivity is often achieved by carefully designing the sensor material and its interaction with Sc3+, for instance, by enclosing the sensing reagent within a sol-gel framework researchgate.net.

Electrochemical techniques beyond potentiometry, such as voltammetry and amperometry, are also utilized for analyte determination due to their high sensitivity and low detection limits researchgate.net. Adsorptive stripping voltammetry (AdSV) has been reported for the determination of Sc(III) in complex with certain dyes, demonstrating low detection limits suitable for environmental samples researchgate.net. The electrochemical behavior of scandium in different media, including halide melts, is also studied for applications in electrochemical synthesis and analysis archivog.comeco-vector.com.

Spectroscopic techniques, such as Raman spectroscopy, are employed to study the coordination chemistry of Sc3+ in aqueous solutions, providing insights into its interactions with water molecules and other species researchgate.netrsc.org. UV-Vis spectroscopy and ICP-OES are also used to confirm complexation reactions involving scandium researchgate.net. Fluorimetric methods, utilizing organic reagents that form fluorescent complexes with scandium, offer sensitive and selective determination of Sc3+ in various matrices, including rocks and complex materials, often requiring prior separation steps to minimize interference psu.edupsu.edu. Novel fluorescence turn-on strategies based on the strong Lewis acid-base coordination of Sc3+ with specific indicators have also been developed for highly selective detection in samples like ore and water acs.orgnih.gov.

Table 1: Examples of Advanced Analytical Techniques for Sc3+ Determination

TechniquePrincipleKey FeaturesApplication Examples
Potentiometric Sensors (ISEs)Measurement of potential difference due to ion-selective complexationCost-effective, portable, fast response, high sensitivity and selectivityQuantification in aqueous media, industrial solutions researchgate.netsciforum.netsciforum.netspbu.ru
Optical Sensors (Sol-gel based)Incorporation of chromogenic/fluorogenic reagents in a sensing filmHigh selectivity and sensitivity, low detection limitsDetection in aqueous media, real samples like plant leaves, fish, water, ores researchgate.netresearchgate.net
Adsorptive Stripping VoltammetryElectrochemical preconcentration followed by stripping analysisHigh sensitivity, low detection limitsAnalysis of environmental samples researchgate.net
FluorimetryMeasurement of fluorescence from Sc3+ complexes with organic reagentsSensitive and selective (with separation), low detection limitsDetermination in rocks, minerals, complex materials psu.edupsu.edu
Fluorescence Turn-On DetectionFluorescence enhancement upon complexation with Sc3+Highly selective, portable (with smartphone integration)Detection in ore and water samples acs.orgnih.gov
Raman SpectroscopyStudy of vibrational modes to understand coordination and structureProvides insights into chemical interactions and speciationStudying Sc3+ hydration and complexation in solution researchgate.netrsc.org

Sample Preparation and Matrix Effects in Sc3+ Analysis

Effective sample preparation is crucial for accurate Sc3+ analysis, particularly in complex matrices where scandium is often present in minute quantities alongside numerous other elements psu.eduthermofisher.com. The choice of sample preparation method depends heavily on the sample matrix, which can range from minerals and ores to industrial solutions, alloys, and organic materials thermofisher.com.

For solid samples like minerals and ores, which contain a wide assortment of elements, various decomposition methods are employed. These include fusions with fluxes such as Na2O2, Na2CO3, Li2CO3, and Li2B4O7 thermofisher.com. Lithium tetraborate (B1243019) (Li2B4O7) fusion is considered effective for opening out various scandium-associated minerals thermofisher.com. The resulting fuseate is typically dissolved in dilute acids like nitric or hydrochloric acid thermofisher.com. Acid digestion or extraction using mixtures of acids like HNO3 or HNO3/HCl/H2O is also common, particularly when silica is absent thermofisher.com. Heating is often required for complete dissolution thermofisher.com. For samples containing metal ions prone to hydrolysis, dissolution in the presence of EDTA in dilute HCl can be advantageous thermofisher.com.

Organic matrices, including biological materials, petroleum products, and synthetic organics, often require digestion with strong acids like nitric/perchloric acid mixtures thermofisher.com.

Matrix effects, caused by the presence of other components in the sample, can significantly influence the accuracy and sensitivity of Sc3+ determination sciforum.net. These effects can manifest as spectral interferences in techniques like ICP-AES and ICP-MS, especially given the isotopic nature of scandium sciforum.net. In electrochemical methods and those relying on complexation with organic reagents, matrix components can interfere by competing with Sc3+ for the sensing element or ligand, quenching fluorescence, or altering the solution chemistry (e.g., pH, ionic strength) psu.edupsu.edu.

To mitigate matrix effects, various strategies are employed during sample preparation and analysis. Dilution of the sample can reduce the concentration of interfering species. Separation techniques, such as liquid-liquid extraction or ion exchange, are frequently used to isolate scandium from the matrix and concentrate it before the final determination researchgate.netpsu.edumatec-conferences.org. For example, solvent extraction with specific extractants like organophosphorus compounds can selectively separate Sc3+ from other metal ions like iron matec-conferences.org. Metal-imprinted covalent organic frameworks (MICOFs) have also shown promise for the selective capture of Sc3+ from complex matrices, including treated nickel ore samples containing numerous competing metal ions berkeley.eduescholarship.org. These materials can exhibit high selectivity for Sc3+ even in acidic environments berkeley.eduescholarship.org.

Calibration strategies, such as the method of standard additions, can help compensate for matrix effects by matching the matrix of the standards to that of the sample psu.edu. The use of internal standards in techniques like ICP-MS is another common approach to correct for matrix-induced signal drift or suppression.

Table 2: Sample Preparation Methods and Matrix Effects in Sc3+ Analysis

Sample MatrixCommon Preparation MethodsPotential Matrix EffectsMitigation Strategies
Minerals and OresFusion (Na2O2, Na2CO3, Li2CO3, Li2B4O7), Acid Digestion/ExtractionPresence of diverse elements, spectral interferences (ICP-based methods) sciforum.net, competition for ligandsFusion followed by acid dissolution, acid digestion, separation techniques (extraction, ion exchange) researchgate.netpsu.eduthermofisher.commatec-conferences.org
Industrial SolutionsDilution, pH adjustmentHigh salt content, presence of specific industrial chemicalsDilution, potentiometric sensors designed for specific matrices researchgate.netspbu.ru, separation techniques
Organic MatricesAcid Digestion (HNO3/HClO4)Complex organic compounds, potential for incomplete digestionOptimized digestion protocols
Aqueous Samples (Water)Filtration, pH adjustment, preconcentrationPresence of dissolved salts, organic matter, other metal ionsPreconcentration, selective sensors researchgate.netacs.orgnih.gov, separation techniques psu.edu

Scandium Iii Ion Interactions with Biological Systems in Vitro and Mechanistic

Interaction Mechanisms of Sc3+ with Biomolecules

The trivalent charge and ionic radius of Sc3+ allow it to interact with negatively charged or polar regions of biomolecules. These interactions can influence the structure and function of these molecules.

Protein Binding and Conformational Changes (e.g., Transferrin Interactions)

Sc3+ has been shown to bind to proteins, including metalloproteins. In vitro and in vivo studies using 46Sc have demonstrated the binding of scandium to transferrin, a key iron-binding protein in plasma. allenpress.comnih.govcapes.gov.br Research indicates that Sc3+ can bind specifically to the two iron-binding sites on human apotransferrin. capes.gov.br This binding suggests an analogy with iron metabolism in terms of transport by transferrin. allenpress.com

While Sc3+ binds to transferrin, it does not behave identically to iron with other proteins like ferritin and haemin, which require a divalent metal ion for uptake mechanisms. allenpress.com The binding of Sc3+ to proteins can potentially lead to conformational changes, which are alterations in the three-dimensional structure of the protein. researchgate.netnih.govweizmann.ac.il Such changes can influence protein activity and function. For instance, the increased antiproliferative properties observed in scandium-exopolysaccharide complexes have been partially attributed to conformational changes in the exopolysaccharides induced by complexation. nih.gov

Interaction with Polysaccharides and Exopolysaccharides

Sc3+ ions can interact with polysaccharides and exopolysaccharides (EPS), often through the negatively charged functional groups present on these polymers, such as carboxylic, phosphate (B84403), or sulfate (B86663) groups. iomcworld.comiaea.org These interactions can lead to cross-linking of polysaccharide chains, potentially forming gel networks. mdpi.commdpi.com

Studies have shown that Sc3+ can form complexes with exopolysaccharides produced by marine microbes. mdpi.comencyclopedia.pubnih.gov For example, exopolysaccharides from the bacterium Alteromonas infernus have been shown to form complexes with scandium. nih.gov These complexes have demonstrated biological activities, including antiproliferative properties in in vitro tests on human cancer cell lines such as osteosarcoma and melanoma, showing a more effective reduction in cell proliferation compared to the EPS alone. nih.govencyclopedia.pubbenchchem.com The complexation with scandium is believed to induce conformational changes in the exopolysaccharides, contributing to the enhanced biological effects. nih.gov

The interaction between metal ions and polysaccharides is influenced by factors such as pH, concentration, ionic strength, and the type and charge density of the biopolymer. iaea.orgmdpi.commdpi.com For instance, the gelation of the anionic polysaccharide xanthan by chromium(III) ions, which can be analogous to Sc3+ interactions due to their trivalent charge, is highly sensitive to pH. mdpi.com

Data from in vitro studies on the antiproliferative effects of Scandium-EPS complexes on human cancer cell lines:

Cell LineCompound TestedConcentration (µg/mL)Effect on Proliferation (Relative to Control)Reference
MNNG/HOS (Osteosarcoma)Scandium-EPS complexesVariedReduced cell proliferation nih.gov
A375 (Melanoma)Scandium-EPS complexesVariedReduced cell proliferation nih.gov
A549 (Lung Cancer)Scandium-EPS complexesVariedReduced cell proliferation nih.gov
U251 (Glioblastoma)Scandium-EPS complexesVariedReduced cell proliferation nih.gov
MDA231 (Breast Cancer)Scandium-EPS complexesVariedReduced cell proliferation nih.gov
Caco2 (Colon Cancer)Scandium-EPS complexesVariedReduced cell proliferation nih.gov
Osteosarcoma, MelanomaScandium-EPS complexes200~25% reduction in cell viability after 160h benchchem.com

Note: The "Varied" concentration indicates that different metal-to-ligand ratios and concentrations were tested in the referenced study to assess the effect on cell proliferation.

Binding to Nucleotides and DNA (Theoretical/In Vitro)

Sc3+ ions, as trivalent cations, can interact with negatively charged nucleic acids like nucleotides and DNA. uwaterloo.casci-hub.se Studies on the interaction of trivalent lanthanide ions, which share chemical similarities with scandium, with nucleotides and DNA provide insights into potential Sc3+ binding mechanisms. sci-hub.se Lanthanide ions are known to form complexes with nucleotides, particularly adenosine (B11128) or guanosine (B1672433) phosphates, binding through the phosphate group and potentially the N7 site of purines or the O6 site of guanine (B1146940). sci-hub.se

While direct extensive studies on Sc3+ binding to DNA are less prevalent in the provided results compared to other metal ions, the principles of trivalent cation interaction with the negatively charged phosphate backbone and nitrogenous bases of DNA are relevant. sci-hub.seuwaterloo.ca In vitro studies using techniques like electrophoretic mobility shift assays (EMSA) are commonly used to study protein-DNA interactions and could theoretically be applied to investigate Sc3+-DNA binding and its effect on DNA conformation or protein binding. thermofisher.comresearchgate.netvu.lt The binding constant of DNA to Cr3+, another trivalent ion, has been reported, indicating interaction with the N7 position of guanine and chelation by the phosphate backbone. uwaterloo.ca The size and charge of the metal ion, as well as its affinity for phosphate, are important factors in these interactions. uwaterloo.ca

Influence of Sc3+ on Enzyme Activity (In Vitro Studies)

In vitro studies suggest that scandium ions can influence enzyme activity. Sc3+ has been observed to interact with enzymes, potentially binding to their active sites and thereby inhibiting or enhancing their catalytic activity. benchchem.com

Research on the beta-adrenergic receptor-adenylate cyclase complex in murine S49 lymphoma cells investigated Sc3+ as a potential antagonist of Mg2+, another metal ion that modulates adenylate cyclase activity. nih.gov In these in vitro studies, Sc3+ was found to be a more potent inhibitor of adenylate cyclase than La3+, regardless of the activation mode. nih.gov Sc3+ appeared to act as a specific antagonist at the Mg2+ site on the catalytic subunit of adenylate cyclase, affecting the maximum velocity (Vmax) of the enzyme without altering the Michaelis constant (Km) for the substrate. nih.gov

Furthermore, an apparent complex of Sc3+ and fluoride (B91410), ScF4-, was found to be a potent inhibitor of adenylate cyclase in vitro. nih.gov

In plants, studies have shown that application of scandium can influence the activity of antioxidant enzymes such as peroxidase (POX), superoxide (B77818) dismutase (SOD), ascorbate (B8700270) peroxidase (APX), glutathione (B108866) reductase (GR), monodehydroascorbate reductase (MDHAR), and dehydroascorbate reductase (DHAR) under stress conditions. researchgate.net While this is in the context of plant response, it illustrates the potential for Sc to affect enzyme systems.

Chelation Strategies for Modulating Sc3+ Biological Interactions (Non-Therapeutic Design)

Chelation involves the binding of metal ions by organic ligands, forming stable complexes. nih.govaustinpublishinggroup.com Chelation strategies can be employed to modulate the biological interactions of Sc3+ ions by sequestering them and altering their availability for binding to biomolecules. This is particularly relevant in non-therapeutic design contexts, such as in research or industrial processes, where controlling Sc3+ speciation and interaction is desired without direct in vivo therapeutic intent.

Various chelators have been explored for their ability to complex with Sc3+. These include polyamino/polycarboxylic chelators like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its analogues, diethylenetriaminepentaacetic acid (DTPA), 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), and 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA). mdpi.comnih.gov

In vitro studies have assessed the thermodynamic and kinetic stability of Sc(III) complexes with these chelators. mdpi.com The thermodynamic stability of these complexes has been shown to follow a specific order: TETA < NOTA < EDTA < DTPA < DOTA. mdpi.com The stability of these complexes in conditions mimicking physiological environments, such as in the presence of hydroxyapatite (B223615) or serum, is crucial for applications where controlled Sc3+ interaction is needed. mdpi.com DOTA and DTPA have shown promising in vitro stability. mdpi.com

The design of chelators for Sc3+ often considers factors such as rapid complexation at specific pH ranges and temperatures, kinetic inertness to prevent the release of Sc3+ and transchelation, and the ability to functionalize the chelator for specific targeting or modulation of interactions. nih.govresearchgate.net While some chelators like functionalized DOTA may require heating for efficient complexation, newer chelators are being developed to enable complexation at room temperature for use with temperature-sensitive molecules. nih.gov

Data on the thermodynamic stability of Sc(III) complexes with various chelators (in vitro):

ChelatorApparent Complexation Constant (log K) at pH 6.1 (Calculated from chemicalbook.com in Source nih.gov)
DTPA16.93
DOTA16.98
Heparin6.38
EPS-DR7.07
EPS-DRS5.62

Note: These values provide a comparative measure of the stability of the complexes formed under specific in vitro conditions.

Microorganism-Scandium(III) Ion Interactions and Bioleaching Principles

Microorganisms interact with scandium ions in various environments, including soils, water, and industrial waste. researchgate.net These interactions are of interest in biotechnology, particularly for processes like bioleaching and bioaccumulation. researchgate.netrenewable-carbon.eue3s-conferences.org

The bioaccumulation of scandium by microorganisms is facilitated by binding sites on their cell structures. researchgate.net Various microorganisms, including bacteria, fungi, yeasts, and algae, can accumulate scandium, albeit with different capacities. researchgate.net

In the context of bioleaching, microorganisms can be utilized to extract scandium from ores and waste materials, such as bauxite (B576324) residue (red mud). renewable-carbon.eue3s-conferences.orgfu-berlin.dekuleuven.benih.gov Bioleaching principles involve the use of microbial metabolic activities to solubilize metals from solid matrices. nih.gov This can occur through the production of lixiviants, such as organic acids, which can complex with and leach metals like scandium. renewable-carbon.eu Studies have explored the use of microbial cultures for the bioleaching of scandium from alumina (B75360) industry by-products. kuleuven.be

While the impact of scandium on microorganisms is not fully understood, research indicates varying levels of toxicity towards different microbial species, with minimum inhibitory concentrations spanning a range. researchgate.net Some studies suggest that scandium ions may exhibit lower toxicity to certain bacteria like E. coli and Staphylococcus aureus compared to other metal ions. researchgate.net

Microorganism-scandium interactions also extend to the potential for scandium to influence microbial metabolism and gene expression. renewable-carbon.eue3s-conferences.org Scandium has been reported to increase the production of proteins and secondary metabolites and activate poorly expressed genes in microbes. renewable-carbon.eu

Specific examples of microorganism-scandium interactions include the binding and transport of Sc3+ by siderophores like enterochelin (enterobactin) in bacteria such as Klebsiella pneumoniae and E. coli. ethz.ch This interaction can lead to antibacterial effects, potentially by interfering with iron uptake by the bacterial cells through competitive binding to siderophores. ethz.ch

Q & A

Q. What is the electron configuration of Sc³⁺, and how does this influence its chemical reactivity?

The Sc³⁺ ion has an electron configuration of 1s² 2s² 2p⁶ 3s² 3p⁶ , equivalent to the noble gas argon. This stable configuration explains its strong preference for a +3 oxidation state and limited redox activity. The absence of valence d-electrons reduces its ability to form π-bonds or exhibit variable oxidation states, unlike other transition metals. This impacts its coordination chemistry, favoring octahedral geometries with ligands like water or chloride .

Q. How is the ionic radius of Sc³⁺ determined, and what factors cause variability in experimental measurements?

Shannon's revised ionic radii system (1976) assigns Sc³⁺ a radius of 0.745 Å for six-coordinate structures, but this varies with coordination number (e.g., 0.87 Å for eight-coordinate Sc³⁺). Key factors include:

  • Polyhedral distortion : High distortion in crystal lattices shortens bond lengths.
  • Covalency : Partial covalent bonding with electronegative ligands (e.g., O²⁻) reduces effective ionic radius.
  • Metallic character : Delocalized electrons in metallic systems further compress distances. Researchers must cross-reference crystallographic data with bond-valence analysis to account for these effects .

Advanced Research Questions

Q. What methodological challenges arise in separating Sc³⁺ from rare earth elements (REEs) in multicomponent solutions, and how can ion exchange resins address these?

Sc³⁺ and REEs share similar charge and ionic radii, complicating separation. Advanced strategies include:

  • Resin screening : Phosphonic acid-based resins (e.g., Purolite MTS9580) show high selectivity for Sc³⁺ over REEs, achieving dynamic exchange capacities >3× compared to amino-methylphosphonic resins (e.g., Lewatit TP260).
  • pH optimization : At pH 1.5–2.5 , Sc³⁺ selectively adsorbs while impurities like Fe³⁺ are eluted.
  • Bed volume analysis : Passing 1,200 bed volumes of acidified solution ensures Sc³⁺ saturation, as demonstrated in uranium leachate studies .

Q. How does the oxidation state of Sc³⁺ impact its classification as a transition metal, and what are the implications for its coordination chemistry?

Despite Sc³⁺’s empty d-subshell , its +3 oxidation state enables diverse coordination complexes (e.g., [Sc(H₂O)₆]³⁺). Controversy arises in pedagogical contexts (e.g., IB Chemistry), where Sc is excluded from transition metal definitions due to the lack of partially filled d-orbitals. This classification limits its perceived catalytic utility but does not preclude its use in advanced materials (e.g., scandium triflate catalysts in organic synthesis) .

Q. What experimental approaches validate scandium extraction models in hydrometallurgical systems?

The WORLD7 model simulates Sc production from sources like red mud, incorporating variables such as:

  • Leaching efficiency : Sulfuric acid (10–20% v/v) at 60–80°C extracts >90% Sc from bauxite residues.
  • Sorption kinetics : Validated against dynamic column tests with resin capacities (e.g., 12 mg Sc³⁺/g resin for MTS9580).
  • Economic sensitivity : Price elasticity models project demand shifts under varying clean energy scenarios .

Q. How do solubility studies of Sc³⁺ salts inform thermodynamic modeling in aqueous systems?

IUPAC guidelines emphasize rigorous control of:

  • Ionic strength : Maintained via NaClO₄ or KCl to minimize activity coefficient errors.
  • Purity standards : Scandium nitrate solutions require ICP-MS validation (<1 ppm impurities).
  • Temperature dependence : Solubility of Sc(OH)₃ decreases 10-fold between pH 4 and 5 at 25°C, critical for precipitation protocols .

Methodological Recommendations

  • Literature review : Use keyword combinations like "scandium extraction" AND "ion exchange" in Scopus/Web of Science to identify hydrometallurgical advances .
  • Data validation : Cross-check ionic radii with bond-valence sum analysis (e.g., using VALENCE software) to resolve crystallographic discrepancies .
  • Experimental design : For sorption studies, pre-condition resins with 0.1 M H₂SO₄ and monitor breakthrough curves at 5-bed-volume intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.